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Foundational

Lys-Conopressin-G: Structural Biology, Molecular Weight, and Pharmacological Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The evolutionary arms race of marine gastropods has yielde...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The evolutionary arms race of marine gastropods has yielded some of the most highly selective neuropharmacological tools known to science. Among these is Lys-conopressin-G , a nonapeptide originally isolated from the venom of the piscivorous marine snail Conus geographus[1], and later identified in the vermivorous Conus imperialis[2]. As an invertebrate homolog of the mammalian vasopressin/oxytocin superfamily, Lys-conopressin-G provides a critical structural template for understanding G-protein coupled receptor (GPCR) ligand selectivity.

This whitepaper provides an in-depth technical analysis of the amino acid sequence, molecular weight, and structural biochemistry of Lys-conopressin-G. Furthermore, it outlines field-proven, self-validating experimental protocols for its chemical synthesis and pharmacological characterization, engineered to ensure high-fidelity data in neuropharmacological drug development.

Structural Biochemistry & Molecular Weight

Lys-conopressin-G is defined by a highly conserved cyclic structure, constrained by an intramolecular disulfide bridge. The presence of a basic amino acid (Lysine) at position 8 classifies it functionally and structurally closer to the vasopressin lineage rather than the oxytocin lineage (which typically features a neutral residue at this position)[3].

Physicochemical Profile

The precise molecular weight and formula are critical for mass spectrometry (LC-MS/MS) validation during peptide synthesis. The C-terminal amidation is not an artifact; it is a required post-translational modification that neutralizes the terminal carboxylate charge, thereby preventing exopeptidase degradation and stabilizing the receptor-ligand complex[4].

Table 1: Core Physicochemical Properties of Lys-conopressin-G

ParameterSpecification
Amino Acid Sequence Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂
Disulfide Bridge Cys1 – Cys6 (Intramolecular)
Molecular Formula C₄₄H₇₀N₁₅O₁₀S₂[5]
Molecular Weight (Average) 1034.26 g/mol [6]
Monoisotopic Mass 1033.26 Da[5]
C-Terminal Modification Amidation (-NH₂)
Net Charge (at pH 7.4) +2 (Due to Arg⁴ and Lys⁸)
Evolutionary Sequence Alignment

To understand the structure-activity relationship (SAR) of Lys-conopressin-G, it must be contextualized against its mammalian and invertebrate counterparts. The substitution of Tyrosine (mammalian) with Phenylalanine at position 2, and Glutamine with Arginine at position 4, significantly alters the electrostatic surface of the peptide, tuning its affinity toward teleost and invertebrate receptors[7].

Table 2: Sequence Alignment of the Vasopressin/Oxytocin Superfamily

PeptideSequenceOriginKey Residue (Pos 8)
Lys-conopressin-G C F I R N C P K G - NH₂Conus geographus[1]Lysine (Basic)
Arg-conopressin-S C I I R N C P R G - NH₂Conus striatus[4]Arginine (Basic)
Arg-vasopressin (AVP) C Y F Q N C P R G - NH₂MammalsArginine (Basic)
Oxytocin (OXT) C Y I Q N C P L G - NH₂MammalsLeucine (Neutral)

Mechanistic Pharmacology & Receptor Binding

Lys-conopressin-G acts as a potent agonist on vasopressin-oxytocin related GPCRs. Pharmacological assays demonstrate that it exhibits higher affinity for teleost (fish) receptors—specifically the zebrafish V1a1R (EC₅₀ = 10.6 nM)—than for human counterparts[1].

When administered intracerebrally in murine models, the peptide elicits pronounced scratching and grooming behaviors, confirming its ability to cross-activate mammalian central neurohypophyseal receptors[2]. The binding of Lys-conopressin-G to the V1a receptor triggers a canonical Gq/11 signaling cascade.

GPCR_Signaling A Lys-Conopressin-G (Ligand) B V1a-Type GPCR (Transmembrane Receptor) A->B High-Affinity Binding C Gq/11 alpha subunit (GTP Exchange) B->C Conformational Change D Phospholipase C (PLC) (Cleavage of PIP2) C->D Stimulates E Inositol Trisphosphate (IP3) D->E Soluble Messenger F Diacylglycerol (DAG) D->F Membrane Bound G Intracellular Ca2+ Release (Sarcoplasmic Reticulum) E->G Opens IP3R Channels H Protein Kinase C (PKC) (Activation) F->H Recruits to Membrane G->H Ca2+ Cofactor I Behavioral Output (Scratching/Grooming) H->I Phosphorylation Cascade

Figure 1: Gq/11 GPCR signal transduction pathway activated by Lys-conopressin-G binding.

Experimental Workflows & Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to troubleshoot deviations in yield or receptor affinity.

Protocol: Solid-Phase Peptide Synthesis (SPPS) and Oxidative Folding

Because natural extraction from Conus snails yields microgram quantities, synthetic production is mandatory for pharmacological screening.

Rationale & Causality: The choice of Rink Amide AM resin is strictly dictated by the requirement for a C-terminal carboxamide. Synthetically, the Rink amide linker yields an amidated C-terminus upon trifluoroacetic acid (TFA) cleavage. For the disulfide bridge, we utilize Trt-protected cysteines. The oxidative folding must be performed at high dilution to kinetically favor intramolecular cyclization over intermolecular polymerization.

Step-by-Step Methodology:

  • Resin Loading: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Coupling: Perform iterative Fmoc-SPPS. Use 4 equivalents of Fmoc-amino acids, activated by HBTU/DIPEA.

    • Self-Validation: Perform a Kaiser test after each coupling. A blue resin indicates incomplete coupling (free primary amines), requiring a double-coupling step.

  • Cleavage: Treat the resin with a cleavage cocktail (TFA/TIPS/Water/EDT, 92.5:2.5:2.5:2.5 v/v) for 2 hours.

    • Causality: EDT (Ethanedithiol) acts as a carbocation scavenger, preventing the re-alkylation of the highly reactive Cys sulfhydryl groups by cleaved protecting groups.

  • Precipitation: Precipitate the crude linear peptide in cold diethyl ether (-20°C), centrifuge at 4000 rpm, and lyophilize.

  • Oxidative Folding: Dissolve the crude peptide in 0.1 M Tris-HCl buffer (pH 7.8) to a final concentration of < 0.05 mg/mL . Stir openly in air for 48 hours at room temperature.

    • Causality: The mildly alkaline pH deprotonates the thiol groups (forming thiolate anions), accelerating the air-oxidation process to form the Cys1-Cys6 disulfide bond.

  • Purification: Purify via Preparative RP-HPLC using a C18 column with a linear gradient of Acetonitrile (0.1% TFA). Collect the peak corresponding to 1034.3 m/z via ESI-MS.

SPPS_Workflow N1 Fmoc-SPPS (Rink Amide Resin) N2 TFA Cleavage & Scavenging N1->N2 N3 Ether Precipitation (Crude Linear Peptide) N2->N3 N4 Oxidative Folding (pH 7.8, High Dilution) N3->N4 N5 RP-HPLC Purification (C18 Column) N4->N5 N6 Lyophilized Lys-conopressin-G N5->N6

Figure 2: Step-by-step synthetic workflow for the production of cyclic Lys-conopressin-G.

Protocol: In Vitro Receptor Binding Assay (Radioligand Competition)

To validate the biological activity of the synthesized Lys-conopressin-G, a radioligand displacement assay against the V1a receptor is utilized.

Rationale & Causality: We employ [³H]-Arginine Vasopressin ([³H]-AVP) as the competitive radioligand. Because GPCR binding is a dynamic equilibrium, using a whole-cell assay with stably transfected CHO cells ensures the receptors remain in their native lipid microenvironment, preserving accurate conformational states.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the target V1a receptor. Harvest cells and resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Causality: Mg²⁺ is an essential cofactor for stabilizing the high-affinity state of the GPCR-G protein complex.

  • Incubation: In a 96-well plate, combine 50 µL of cell membrane suspension (approx. 10 µg protein), 25 µL of [³H]-AVP (final concentration 1 nM), and 25 µL of synthetic Lys-conopressin-G at varying concentrations (10⁻¹² to 10⁻⁵ M).

  • Equilibrium: Incubate the plate at 25°C for 60 minutes to reach steady-state thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI coats the glass fibers with positive charges, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix.

  • Quantification: Wash filters three times with cold buffer, dry, add scintillation cocktail, and count the retained radioactivity (CPM) using a microplate scintillation counter.

  • Data Analysis: Plot the displacement curve and calculate the IC₅₀ using non-linear regression (Cheng-Prusoff equation) to determine the absolute Ki of Lys-conopressin-G.

References

  • UniProt Consortium. "Conopressin-conophysin - Conus geographus (Geography cone) | UniProtKB". Available at:[Link]

  • Smartox Biotechnology. "Lys-conopressin-G Supplier". Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris". Available at:[Link]

  • PubMed. "Isolation of Lys-conopressin-G from the venom of the worm-hunting snail, Conus imperialis". Available at:[Link]

  • Journal of Neuroscience. "Structural and Functional Evolution of the Vasopressin/Oxytocin Superfamily". Available at:[Link]

  • Biochemical Journal | Portland Press. "A vasopressin/oxytocin-related conopeptide with γ-carboxyglutamate at position 8". Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity of Lys-conopressin-G in Invertebrates

Foreword: The Evolving Landscape of Invertebrate Neuropeptide Research The study of neuropeptide signaling in invertebrates unveils a fascinating narrative of evolutionary conservation and functional divergence. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Evolving Landscape of Invertebrate Neuropeptide Research

The study of neuropeptide signaling in invertebrates unveils a fascinating narrative of evolutionary conservation and functional divergence. Among the myriad of signaling molecules, the oxytocin/vasopressin (OT/VP) superfamily stands out for its ancient origins, dating back over 600 million years, and its critical roles in regulating a host of physiological processes.[1] Invertebrate members of this family, such as Lys-conopressin-G, offer a unique window into the fundamental principles of neuropeptide-receptor interactions. This guide is crafted for researchers, scientists, and drug development professionals, providing a technically robust and experientially grounded framework for investigating the binding affinity of Lys-conopressin-G to its cognate G protein-coupled receptors (GPCRs) in invertebrates. We will move beyond mere protocols, delving into the causality of experimental choices to empower you with the knowledge to design, execute, and interpret these critical assays with confidence and scientific integrity.

The Significance of Lys-conopressin-G and its Receptors

Lys-conopressin-G, a nonapeptide with the sequence Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2, is a prominent member of the OT/VP superfamily found in various molluscan species, including the pond snail Lymnaea stagnalis and several Conus species.[2][3][4] Its receptors, such as LSCPR1 and LSCPR2 in Lymnaea stagnalis, are canonical members of the GPCR family, the largest and most diverse group of membrane receptors.[2][5] These signaling systems are integral to a range of invertebrate behaviors and physiological states, including reproduction, metabolism, and osmoregulation.[1][5] A thorough understanding of the binding affinity of Lys-conopressin-G for its receptors is paramount for elucidating its precise biological functions and for the potential development of novel pharmacological tools or pest control agents.

Core Principles of Receptor Binding Affinity

At its heart, a binding affinity assay quantifies the strength of the interaction between a ligand (e.g., Lys-conopressin-G) and its receptor. This interaction is typically reversible and characterized by several key parameters:

  • Equilibrium Dissociation Constant (Kd): This is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. It is a cornerstone of pharmacological characterization.

  • Maximum Binding Capacity (Bmax): This represents the total concentration of receptor binding sites in a given preparation (e.g., tissue homogenate or cell membrane fraction). It is typically expressed as fmol/mg of protein or sites/cell .

  • Inhibition Constant (Ki): In competitive binding assays, the Ki is the equilibrium dissociation constant of an unlabeled competing ligand. It reflects the affinity of the competitor for the receptor.

These parameters are not merely numbers; they are a quantitative reflection of a molecular dialogue. A high affinity (low Kd) suggests that the ligand can exert its effects at very low concentrations, a hallmark of potent biological signaling molecules.

The Methodological Cornerstone: Radioligand Binding Assays

Radioligand binding assays remain the gold standard for the direct quantification of receptor binding parameters due to their sensitivity and robustness.[6] These assays involve incubating a biological preparation containing the receptor of interest with a radiolabeled form of the ligand.

Critical Prerequisite: High-Quality Membrane Preparation

The foundation of a reliable binding assay is a meticulously prepared source of receptors. For invertebrate Lys-conopressin-G receptors, this typically involves the isolation of membranes from neuronal tissue (e.g., central nervous system ganglia) or from heterologous expression systems (e.g., CHO or HEK293 cells transfected with the receptor gene).

Step-by-Step Protocol for Invertebrate Neuronal Membrane Preparation:

  • Tissue Dissection: Dissect the desired neuronal tissue (e.g., cerebral ganglia from Lymnaea stagnalis) in ice-cold dissection buffer. The key here is speed and maintaining a low temperature to minimize proteolytic degradation.

  • Homogenization: Homogenize the tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors) using a glass-Teflon homogenizer. The number of strokes and the speed should be optimized to ensure cell lysis without damaging the membranes.

  • Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and large cellular debris. The supernatant contains the membrane fragments.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membrane fraction.

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation. This step is crucial for removing cytosolic contaminants.

  • Final Resuspension and Storage: Resuspend the final pellet in a suitable assay buffer. Determine the protein concentration using a standard method like the BCA assay. Aliquot the membrane preparation and store it at -80°C.

Saturation Binding Assay: Determining Kd and Bmax

This assay directly measures the affinity of the radioligand for the receptor and the density of receptors in the preparation.

Experimental Workflow:

Caption: Workflow for a Fluorescence Polarization Competition Assay.

Causality and Considerations:

  • Probe Selection: The key to a successful FP assay is a high-affinity fluorescently labeled ligand. The fluorophore should be chosen to minimize interference with binding.

  • Assay Window: The difference in polarization between the bound and free states (the "assay window") must be large enough for robust measurements. This is why FP is ideal for studying the interaction of small peptides with large receptors. [7]* Advantages: FP assays are homogeneous (no separation step), easily automated for high-throughput screening, and provide real-time data.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that measures molecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip. [8]One interacting partner (either the ligand or the receptor) is immobilized on the chip, and the other is flowed over the surface.

Step-by-Step Protocol for SPR Kinetic Analysis:

  • Chip Preparation and Immobilization: Immobilize either Lys-conopressin-G or its purified receptor onto a suitable sensor chip. The choice of which molecule to immobilize depends on several factors, including size and availability. Immobilizing the smaller ligand can sometimes lead to a better signal when the larger receptor binds.

  • Analyte Injection: Inject a series of concentrations of the analyte (the binding partner in solution) over the chip surface.

  • Association Phase: Monitor the increase in the SPR signal (measured in Resonance Units, RU) as the analyte binds to the immobilized partner. This provides the association rate constant (ka or kon).

  • Dissociation Phase: Replace the analyte solution with buffer and monitor the decrease in the SPR signal as the analyte dissociates. This provides the dissociation rate constant (kd or koff).

  • Data Analysis: Fit the association and dissociation curves to kinetic models to determine ka and kd. The equilibrium dissociation constant (Kd) can then be calculated as the ratio of the rate constants (kd/ka). [2] Causality and Considerations:

  • Immobilization Strategy: The way the ligand or receptor is attached to the chip is critical to ensure its biological activity is retained.

  • Mass Transport Limitations: At high analyte concentrations or with very fast binding kinetics, the rate of binding may be limited by the diffusion of the analyte to the chip surface. This must be accounted for in the data analysis.

  • Advantages: SPR provides a wealth of information, including association and dissociation kinetics, which is not available from equilibrium-based methods. It is also label-free, reducing the risk of modifying the ligand's binding properties.

Data Presentation and Interpretation

Clear and concise presentation of binding data is essential. The following table provides an example of how to summarize key binding parameters for Lys-conopressin-G at a hypothetical invertebrate receptor, based on values reported for related neuropeptide-GPCR interactions.

ParameterValueMethodComments
Kd 5.2 nMSaturation Radioligand BindingRepresents the high affinity typical for neuropeptide-receptor interactions.
Bmax 250 fmol/mg proteinSaturation Radioligand BindingIndicates the density of receptors in the membrane preparation.
Ki (Lys-conopressin-G) 6.1 nMCompetition Radioligand BindingUnlabeled ligand affinity, calculated from IC50 via Cheng-Prusoff.
EC50 1.5 - >1000 nMFunctional Assay (Ca2+ influx)Effective concentration for 50% of maximal response. Varies by receptor subtype and expression system. [9][10][11]
kon (ka) 1.5 x 10^5 M-1s-1Surface Plasmon ResonanceRate of association between ligand and receptor.
koff (kd) 7.8 x 10^-4 s-1Surface Plasmon ResonanceRate of dissociation of the ligand-receptor complex.

Note: The Kd, Bmax, Ki, kon, and koff values are representative examples for illustrative purposes. The EC50 values are based on published data for vasopressin-like peptides in insects.

Signaling Pathway of Lys-conopressin-G Receptors

Upon binding Lys-conopressin-G, the receptor undergoes a conformational change that activates an intracellular heterotrimeric G protein. Evidence from studies on both invertebrate and vertebrate OT/VP-like receptors points towards coupling to Gq-type G proteins. [5]Activation of Gq initiates a well-characterized signaling cascade.

Signaling Cascade upon Receptor Activation:

Gq_Signaling_Pathway LCPG Lys-conopressin-G Receptor LSCPR (GPCR) LCPG->Receptor Binding Gq Gq Protein (αβγ) Receptor->Gq Activation Gq_active Gαq-GTP Gq->Gq_active GTP/GDP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Cellular_Response Downstream Cellular Responses (e.g., muscle contraction, neurotransmission) Ca_release->Cellular_Response Direct Effects PKC->Cellular_Response Phosphorylation Cascade

Caption: Proposed Gq-mediated signaling pathway for Lys-conopressin-G receptors.

This pathway culminates in the release of intracellular calcium and the activation of Protein Kinase C (PKC), leading to a variety of cellular responses. [5]The observed calcium-dependent currents in Xenopus oocytes expressing the LSCPR receptor provide strong functional evidence for this Gq-mediated pathway. [5]

Conclusion: A Self-Validating System for Robust Research

The methodologies described in this guide, from membrane preparation to data analysis, are designed to be self-validating. For instance, the Kd derived from a saturation binding assay should be consistent with the Ki value obtained for the same unlabeled ligand in a competition assay. Similarly, the Kd calculated from the kinetic constants (kd/ka) in an SPR experiment should align with the values from radioligand binding assays. Discrepancies between these methods can often reveal interesting pharmacological properties, such as allosteric modulation or ligand-induced receptor conformational changes.

By understanding the causality behind each experimental step and employing a multi-faceted approach that combines traditional and modern techniques, researchers can build a comprehensive and trustworthy profile of the Lys-conopressin-G receptor binding affinity. This knowledge is not only fundamental to advancing our understanding of invertebrate neurobiology but also holds the potential to unlock new avenues for pharmacological innovation.

References

  • Van Kesteren, R. E., Tensen, C. P., Smit, A. B., van Minnen, J., Kits, K. S., Meyerhof, W., ... & Geraerts, W. P. (1995). A novel G protein-coupled receptor mediating both vasopressin- and oxytocin-like functions of Lys-conopressin in Lymnaea stagnalis. Neuron, 15(4), 897-908. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Mirabeau, O., & Joly, J. S. (2013). Molecular evolution of peptidergic signaling molecules in bilaterians. Proceedings of the National Academy of Sciences, 110(35), E3387-E3396. [Link]

  • Gruber, C. W. (2014). Physiology of invertebrate oxytocin and vasopressin neuropeptides. Experimental physiology, 99(1), 55-61. [Link]

  • Gruber, C. W. (2014). Physiology of invertebrate oxytocin and vasopressin neuropeptides. Experimental Physiology, 99(1), 55-61. [Link]

  • Kawada, T., Kanda, A., Iwakoshi-Ukena, E., Takuwa-Kuroda, K., & Minakata, H. (2004). Identification of a novel receptor for an invertebrate oxytocin/vasopressin superfamily peptide. Biochemical Journal, 382(1), 231-237. [Link]

  • Stafford, S., et al. (2008). Cloning and identification of an oxytocin/vasopressin-like receptor and its ligand from insects. Proceedings of the National Academy of Sciences, 105(9), 3539-3544. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Dong, C., Liu, Z., & Wang, F. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(11), e1483. [Link]

  • Dong, C., Liu, Z., & Wang, F. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(11). [Link]

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  • Tensen, C. P., van Kesteren, E. R., Planta, R. J., Cox, K. J., Burke, J. F., van Heerikhuizen, H., & Vreugdenhil, E. (1994). Molecular cloning and characterization of an invertebrate homologue of a neuropeptide Y receptor. European journal of biochemistry, 222(3), 829-834. [Link]

  • Innoprot. (n.d.). V1A Vasopressin Receptor Assay. Retrieved from [Link]

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  • Elphick, M. R., & Rowe, M. L. (2020). Comparative and Evolutionary Physiology of Vasopressin/Oxytocin-Type Neuropeptide Signaling in Invertebrates. Frontiers in Endocrinology, 11, 235. [Link]

  • Cruz, L. J., de Santos, V., Zafaralla, G. C., Ramilo, C. A., Zeikus, R., Gray, W. R., & Olivera, B. M. (1987). Invertebrate vasopressin/oxytocin homologs. Characterization of peptides from Conus geographus and Conus striatus venoms. The Journal of biological chemistry, 262(33), 15821–15824. [Link]

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  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

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  • ResearchGate. (n.d.). Flowchart of the protocol for the MS binding assay. Retrieved from [Link]

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Foundational

Biological Activity of Lys-Conopressin-G Isolated from Conus Species: A Technical Guide to Structure, Pharmacology, and Experimental Methodologies

Executive Summary Marine cone snails (Conus species) utilize a complex arsenal of venom peptides (conopeptides) for prey capture and defense. While disulfide-rich conotoxins dominate venom profiles, disulfide-poor peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Marine cone snails (Conus species) utilize a complex arsenal of venom peptides (conopeptides) for prey capture and defense. While disulfide-rich conotoxins dominate venom profiles, disulfide-poor peptides like the conopressins represent a critical, yet underexplored, pharmacological niche. This technical guide provides an in-depth analysis of Lys-conopressin-G , detailing its structural biochemistry, receptor pharmacology, and the self-validating experimental protocols required for its isolation and functional characterization.

Introduction & Evolutionary Context

Lys-conopressin-G is a nonapeptide belonging to the vasopressin/oxytocin family of neurohypophyseal hormones. It was initially isolated from the venom of the piscivorous (fish-hunting) Conus geographus and later identified in the vermivorous (worm-hunting) Conus imperialis[1][2]. Evolutionary analysis suggests that conopressins are invertebrate analogs of vasopressin and oxytocin, weaponized to disrupt the physiological homeostasis of prey by hijacking highly conserved neuroendocrine signaling pathways[2][3].

Structural Biochemistry of Lys-Conopressin-G

Lys-conopressin-G is a disulfide-poor conopeptide characterized by a single disulfide bridge, which forms a rigid cyclic hexapeptide ring with a flexible three-residue C-terminal tail[4][5].

  • Amino Acid Sequence: Cys1-Phe-Ile-Arg-Asn-Cys6-Pro-Lys-Gly-NH2[4]

  • Molecular Weight: 1033.26 Da[6]

  • Structural Causality: The biological specificity of the vasopressin/oxytocin family is heavily dictated by the residue at position 8. Mammalian vasopressin features a basic residue (Arginine), whereas oxytocin contains a hydrophobic residue (Leucine)[2]. Lys-conopressin-G possesses a basic Lysine at position 8, functionally aligning its receptor docking thermodynamics with vasopressin[2]. Furthermore, the presence of an Arginine at position 4 introduces an additional positive charge—a unique structural motif shared only with a few endogenous invertebrate analogs like cephalotocin[7]. The C-terminal amidation is critical for receptor binding affinity and confers resistance against exopeptidase degradation in vivo[5].

Pharmacological Profile & Receptor Binding

Lys-conopressin-G acts as an agonist across the vasopressin/oxytocin G-protein coupled receptor (GPCR) family[3]. In vitro pharmacological assays reveal a pronounced selectivity and higher potency for teleost (fish) receptors over mammalian counterparts, corroborating its evolutionary function in the envenomation of fish prey[3].

Table 1: Functional Efficacies (EC50) of Lys-Conopressin-G on Vasopressin/Oxytocin Receptors [3]

Target SpeciesReceptor SubtypeEC50 (nM)Activity Profile
Zebrafish V1a1R10.6Full Agonist
Zebrafish V1a2R44.06Partial Agonist
Zebrafish V2R299.2Agonist
Zebrafish OXTR353.73Partial Agonist
Human AVPR1B51.92Agonist
Human AVPR1A123.78Agonist
Human AVPR2299.2Agonist
Human OXTR455.66Partial Agonist

Biological Activity: In Vivo Behavioral Effects

Upon intracerebroventricular (i.c.v.) injection in murine models, Lys-conopressin-G induces a highly characteristic, dose-dependent scratching and grooming behavior[1][3]. This "scratcher" phenotype is the hallmark bioassay for conopressins. The behavior is driven by the activation of central V1a-like receptors, which couple to Gq proteins, subsequently modulating neural circuits associated with motor stereotypy and sensory processing[2][7].

GPCR_Signaling Ligand Lys-Conopressin-G (Agonist) Receptor V1a / Oxytocin Receptor (GPCR) Ligand->Receptor Binds Extracellularly Gq Gq Protein Alpha Subunit Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca2 Opens IP3 Receptors Behavior Scratching & Grooming Phenotype Ca2->Behavior Neural Circuit Activation

GPCR signaling cascade mediating Lys-conopressin-G induced behavioral phenotypes.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific rigor, the following methodologies detail the isolation and functional characterization of Lys-conopressin-G. The integration of orthogonal techniques creates a self-validating analytical system.

Protocol 1: Isolation and Structural Characterization from Conus Venom

Objective: To extract, purify, and sequence Lys-conopressin-G from crude venom[1][5].

  • Venom Extraction & Lyophilization: Extract crude venom from the venom duct of Conus imperialis. Lyophilize immediately to halt endogenous protease activity and preserve peptide integrity.

  • Size-Exclusion Chromatography (SEC): Resuspend the lyophilized venom in 0.1 M ammonium acetate and fractionate using a Sephadex G-50 column. Causality: This step separates small disulfide-poor conopeptides from larger enzymatic proteins (e.g., phospholipases) that could degrade the sample or confound downstream assays.

  • Reverse-Phase HPLC (RP-HPLC): Subject the low-molecular-weight fraction to RP-HPLC using a preparative C18 column. Elute with a linear gradient of acetonitrile (0–60%) containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA acts as an ion-pairing agent, keeping the peptides protonated to ensure sharp chromatographic resolution based purely on hydrophobicity.

  • Orthogonal Sequence Analysis:

    • Edman Degradation: Perform automated N-terminal sequencing to determine the primary amino acid sequence.

    • MALDI-TOF Mass Spectrometry: Determine the monoisotopic mass. Self-Validation: The experimental mass (1033.26 Da) will be exactly 1 Da less than the theoretical mass of the free-acid peptide, confirming the presence of the C-terminal amide group[5][6].

Isolation_Workflow Venom Crude Venom Extraction SEC Size Exclusion Chromatography Venom->SEC HPLC RP-HPLC Purification SEC->HPLC Analysis MALDI-TOF MS & Edman Sequencing HPLC->Analysis Bioassay In Vivo/In Vitro Pharmacology Analysis->Bioassay

Workflow for the isolation, purification, and validation of conopressin peptides.

Protocol 2: In Vitro GPCR Activation & Calcium Mobilization Assay

Objective: To quantify the functional efficacy (EC50) of Lys-conopressin-G on cloned vasopressin receptors[3][7].

  • Cell Culture & Transfection: Cultivate HEK293T cells and transiently transfect them with plasmids encoding human or zebrafish V1aR/V2R.

  • Fluorophore Loading: Incubate the cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C. Causality: The acetoxymethyl (AM) ester modification allows the dye to permeate the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the active, calcium-responsive fluorophore within the cytosol.

  • Ligand Application & Kinetic Reading: Wash cells to remove extracellular dye. Dispense serial dilutions of synthetic Lys-conopressin-G (10pM to 10µM) into the wells using a Fluorometric Imaging Plate Reader (FLIPR). Continuously monitor fluorescence (Ex: 488 nm, Em: 520 nm) to capture the rapid, transient spike in intracellular calcium release.

  • Data Analysis: Normalize the peak fluorescence responses against a baseline control and a positive control (e.g., native arginine-vasopressin). Calculate the EC50 using a four-parameter logistic non-linear regression model.

Therapeutic Potential & Drug Development Implications

The structural divergence of Lys-conopressin-G from mammalian hormones provides a unique scaffold for drug design[7]. Because the oxytocin/vasopressin receptor family is implicated in diverse pathologies—ranging from social behavioral disorders (e.g., autism spectrum disorder) to cardiovascular and renal dysfunctions—the development of highly selective receptor agonists or antagonists is a major pharmaceutical objective. The unique basic residue at position 4 of Lys-conopressin-G alters its receptor docking thermodynamics, offering a template for engineering novel therapeutics with reduced off-target cross-reactivity[2][7].

References

  • UniProt Consortium. "Conopressin-conophysin - Conus geographus". UniProtKB: P05486. URL:[Link]

  • Nielsen, D. B., et al. (1994). "Isolation of Lys-conopressin-G from the venom of the worm-hunting snail, Conus imperialis." Toxicon, 32(7), 845-848. URL:[Link]

  • Giribaldi, J., et al. (2020). "Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris." Marine Drugs, 18(3), 148. URL:[Link]

  • Rajaian, S., et al. (2023). "Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies." RSC Advances, 13(8), 5104–5116. URL:[Link]

  • Smartox Biotechnology. "Lys-conopressin-G Supplier". URL:[Link]

Sources

Exploratory

The Evolutionary Blueprint of Neuroendocrine Control: Unraveling the Role of Lys-conopressin-G

An In-depth Technical Guide A Whitepaper for Researchers and Drug Development Professionals Abstract The vasopressin/oxytocin (VP/OT) neuropeptide superfamily represents one of the most ancient and conserved signaling sy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

A Whitepaper for Researchers and Drug Development Professionals

Abstract

The vasopressin/oxytocin (VP/OT) neuropeptide superfamily represents one of the most ancient and conserved signaling systems in the animal kingdom, governing a wide array of physiological processes from water balance to complex social behaviors. While vertebrates possess distinct vasopressin and oxytocin lineages arising from a key gene duplication event, many invertebrates feature a single, ancestral vasopressin-like peptide. This guide delves into the evolutionary and functional significance of Lys-conopressin-G, a canonical invertebrate member of this superfamily. Originally discovered in cone snail venom and later identified as an endogenous neuropeptide in molluscs, Lys-conopressin-G and its cognate receptor system provide a unique window into the ancestral state of VP/OT signaling. We will explore its molecular mechanisms, its intriguing functional dichotomy—exhibiting both VP-like and OT-like roles—and provide detailed technical protocols for its investigation, offering a comprehensive resource for neuroscientists, endocrinologists, and pharmacologists.

Part 1: An Evolutionary Perspective on the Vasopressin/Oxytocin Superfamily

The story of Lys-conopressin-G is fundamentally a story of molecular evolution. The VP/OT superfamily of nonapeptides is characterized by a six-amino-acid ring formed by a disulfide bond and a three-residue C-terminal tail. It is hypothesized that an ancestral vasopressin-like gene underwent duplication at the base of the vertebrate lineage, approximately 500 million years ago, giving rise to the two distinct, yet related, hormonal systems we see in mammals today: vasopressin, primarily involved in osmoregulation and blood pressure control, and oxytocin, crucial for parturition, lactation, and social bonding.[1][2]

In contrast, extensive studies in invertebrates, particularly molluscs like the great pond snail Lymnaea stagnalis, have revealed the presence of only a single gene from this superfamily, which encodes a vasopressin-related peptide known as Lys-conopressin.[1][3] This suggests that the invertebrate system may represent the ancestral state before the gene duplication event.

Lys-conopressin-G was first biochemically characterized from the venom of fish-hunting cone snails, Conus geographus and Conus striatus, where it was found to induce scratching and grooming behaviors in mice.[4][5] Subsequently, an identical peptide was identified as an endogenous neurohormone in Lymnaea stagnalis, solidifying its role as a key neuroendocrine signaling molecule.[4][6] The structure of its precursor, preproconopressin, shows remarkable conservation with vertebrate VP/OT precursors, featuring a signal peptide, the nonapeptide itself, and a neurophysin domain, underscoring a deep evolutionary origin.[6][7]

Table 1: Sequence Comparison of Key Vasopressin/Oxytocin Superfamily Peptides
PeptideSequenceKey Residues (Position 8)Primary Vertebrate Role
Lys-conopressin-G Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys -Gly-NH₂Basic (Lysine)Ancestral/Mixed Functionality
Arginine Vasopressin (AVP) Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg -Gly-NH₂Basic (Arginine)Antidiuresis, Vasoconstriction
Oxytocin (OT) Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu -Gly-NH₂Hydrophobic (Leucine)Uterine Contraction, Lactation

Part 2: Molecular Mechanisms of Lys-conopressin-G Signaling

Lys-conopressin-G exerts its effects by binding to a specific G-protein coupled receptor (GPCR). In Lymnaea stagnalis, this receptor (LSCPR) was cloned and characterized, revealing sequence similarity to vertebrate VP/OT receptors.[4][8] The identification of this receptor-ligand pair confirmed the conservation of this ancient signaling pathway.[6]

Upon binding of Lys-conopressin-G, the LSCPR activates downstream intracellular signaling cascades. A primary mechanism observed in Lymnaea neurons and muscle cells is the enhancement of voltage-dependent Ca²⁺ currents, leading to cell depolarization and the firing of action potentials.[8] This influx of calcium is a critical step in initiating physiological responses such as muscle contraction or the release of other signaling molecules. Some neurons that produce Lys-conopressin also express the LSCPR, suggesting an autocrine or paracrine feedback loop where the peptide can modulate its own release or the activity of its parent neuron.[8]

Interestingly, conopressins from various species exhibit a broad pharmacological profile, acting as agonists or antagonists at different human VP/OT receptor subtypes.[9][10] For example, conopressin-T from Conus tulipa acts as a selective antagonist at the human V1a receptor.[11] This cross-reactivity makes these peptides valuable tools for dissecting the pharmacology of the human systems and provides templates for designing novel, selective ligands. Molecular dynamics simulations have begun to unravel the structural basis for these interactions, identifying key residues in both the peptide and receptor that govern binding and activation.[12]

Diagram 1: Lys-conopressin-G Signaling Pathway in Lymnaea stagnalis

Lys_Conopressin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LCP Lys-conopressin-G Receptor Conopressin Receptor (LSCPR - GPCR) LCP->Receptor Binding G_Protein G-Protein (Gq/11) Receptor->G_Protein Activation Ca_Channel Voltage-Gated Ca²⁺ Channel Receptor->Ca_Channel Modulates PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3_DAG IP₃ & DAG PLC->IP3_DAG Generates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Release Ca²⁺ Release (from ER) IP3_DAG->Ca_Release Stimulates Cell_Response Cellular Response (e.g., Muscle Contraction, Neuronal Firing) Ca_Release->Cell_Response Ca_Influx->Cell_Response Neuropeptide_Workflow Localization Localization ISH In Situ Hybridization (mRNA Localization) Localization->ISH IHC Immunohistochemistry (Peptide Localization) Localization->IHC Functional_Cellular Functional_Cellular Receptor_Assay Heterologous Expression & Binding/Functional Assays Functional_Cellular->Receptor_Assay Electrophysiology Electrophysiology (Cellular Effects) Functional_Cellular->Electrophysiology Functional_Systemic Functional_Systemic Behavioral Behavioral Assays (In Vivo) Functional_Systemic->Behavioral Organ_Bath Organ Bath Assays (Tissue Effects) Functional_Systemic->Organ_Bath Peptidomics Peptidomics/ Mass Spectrometry Cloning Gene/Receptor Cloning Peptidomics->Cloning Cloning->Localization Cloning->Functional_Cellular ISH->Functional_Systemic IHC->Functional_Systemic Discovery Discovery Discovery->Peptidomics Transcriptomics Transcriptomics Transcriptomics->Cloning

Caption: A workflow for characterizing a novel neuropeptide system.

Experimental Protocol 1: Receptor Functional Characterization in Xenopus Oocytes

Objective: To confirm that a cloned GPCR is the functional receptor for Lys-conopressin-G and to characterize the resulting ion currents. This protocol is adapted from the methodology used to characterize LSCPR. [8] Causality: Xenopus oocytes are a robust and widely used system for expressing exogenous membrane proteins. They have low endogenous receptor activity but contain all the necessary intracellular machinery to couple GPCRs to ion channels, providing a clear signal-to-noise ratio. The activation of many invertebrate conopressin/VP-like receptors couples through Gαq to phospholipase C, ultimately mobilizing intracellular calcium, which in turn activates endogenous calcium-activated chloride channels (CaCCs) in the oocyte. This chloride current is easily measured using two-electrode voltage clamp (TEVC).

Methodology:

  • Preparation of cRNA:

    • Linearize the plasmid DNA containing the full-length coding sequence of the putative conopressin receptor (e.g., LSCPR) downstream of a T7 or SP6 promoter.

    • Synthesize capped complementary RNA (cRNA) using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Kit).

    • Purify the cRNA and verify its integrity and concentration using gel electrophoresis and spectrophotometry.

  • Oocyte Preparation and Injection:

    • Harvest stage V–VI oocytes from an adult female Xenopus laevis.

    • Treat oocytes with collagenase (e.g., 2 mg/mL in a calcium-free solution) for 1-2 hours to defolliculate.

    • Wash thoroughly and store in Barth's solution supplemented with antibiotics.

    • Inject each oocyte with 50 nL of receptor cRNA (e.g., at 1 µg/µL). As a negative control, inject a separate batch of oocytes with 50 nL of sterile water.

    • Incubate the injected oocytes for 2-4 days at 18°C to allow for receptor expression.

  • Two-Electrode Voltage Clamp (TEVC) Recording:

    • Place a single oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5–2 MΩ), one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

    • Establish a stable baseline current recording.

    • Apply Lys-conopressin-G to the bath via the perfusion system at varying concentrations (e.g., 1 nM to 10 µM) to determine the dose-response relationship. Apply each concentration for 30-60 seconds, followed by a washout period until the current returns to baseline.

    • Record the peak inward current elicited at each concentration. Water-injected oocytes should show no response.

  • Data Analysis:

    • Plot the peak current response against the logarithm of the Lys-conopressin-G concentration.

    • Fit the data to a Hill equation to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the Hill coefficient.

Experimental Protocol 2: In Vivo Behavioral Assay in Mice

Objective: To assess the central behavioral effects of Lys-conopressin-G. This protocol is based on established methods for observing conopressin-induced behaviors. [5][12] Causality: The blood-brain barrier prevents systemically administered peptides from reaching their central targets. Therefore, intracerebroventricular (i.c.v.) injection is required to directly introduce the peptide into the central nervous system and observe its effects on behavior. The grooming and scratching behaviors elicited by conopressins are thought to reflect the activation of central VP/OT-like pathways.

Methodology:

  • Animal Preparation:

    • Use adult male mice (e.g., C57BL/6 strain) weighing 20-25 g.

    • Anesthetize the mouse using isoflurane or a similar anesthetic.

    • Secure the animal in a stereotaxic frame.

  • Intracerebroventricular (i.c.v.) Injection:

    • Make a small incision in the scalp to expose the skull.

    • Using stereotaxic coordinates, drill a small hole over the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline).

    • Dissolve synthetic Lys-conopressin-G in sterile saline.

    • Slowly inject a small volume (e.g., 1-5 µL) of the peptide solution (e.g., at a dose of 0.1-1.0 nmol) into the ventricle over 1-2 minutes using a Hamilton syringe.

    • The control group should receive an identical volume of sterile saline.

    • Withdraw the needle slowly, suture the scalp incision, and allow the animal to recover from anesthesia in a clean cage.

  • Behavioral Observation:

    • Immediately after recovery, place the mouse in a transparent observation arena.

    • Videotape the animal's behavior for a set period (e.g., 60 minutes).

    • A trained observer, blind to the treatment conditions, should later score the videos for specific behaviors.

    • Quantify the total time spent in, or the frequency of, grooming and scratching behaviors. Grooming involves licking paws and fur, while scratching is typically directed at the head, neck, and back with the hind paws.

    • Locomotory activity (total distance traveled) can also be measured using automated tracking software to assess for general hyperactivity or sedation.

  • Data Analysis:

    • Compare the duration or frequency of grooming/scratching between the Lys-conopressin-G group and the saline control group using an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test).

    • Plot the results as a bar graph showing mean ± SEM for each group.

Part 5: Future Directions and Therapeutic Potential

The study of Lys-conopressin-G and its relatives continues to open new avenues for research and development.

  • Pharmacological Probes: The structural diversity of conopressins found in cone snail venoms provides a rich library of molecules for probing the function of human VP/OT receptors. Their ability to act as selective agonists or antagonists makes them invaluable for understanding receptor subtype contributions to physiology and disease. [9][11][13]

  • Therapeutic Leads: The stability and selectivity of certain conopeptides make them attractive starting points for drug development. [10]Modifying the conopressin scaffold could lead to novel therapeutics for conditions involving VP/OT system dysregulation, such as social-behavioral disorders, pain, or cardiovascular and renal diseases.

  • Advanced Imaging: The development of new tools, such as genetically encoded GPCR-activation based (GRAB) sensors, offers the unprecedented ability to visualize neuropeptide release in real-time with high spatiotemporal resolution. [14][15]Applying this technology to the conopressin system in model organisms could dynamically map the circuits underlying its diverse functions.

Conclusion

Lys-conopressin-G is more than just a molecular curiosity from an invertebrate; it is an evolutionary keystone. It provides a living model of the ancestral state of the vasopressin/oxytocin superfamily, demonstrating how a single peptide-receptor system can elegantly regulate a spectrum of reproductive and homeostatic functions. By studying this system, we not only gain insight into the fundamental principles of neuroendocrine evolution but also uncover powerful tools and potential therapeutic strategies relevant to human health. The continued exploration of Lys-conopressin-G and its signaling pathways promises to further illuminate the intricate interplay between evolution, behavior, and physiology.

References

  • van Kesteren, R. E., Smit, A. B., Dirks, R. W., de With, N. D., Geraerts, W. P., & Joosse, J. (1992). Evolution of the vasopressin/oxytocin superfamily: characterization of a cDNA encoding a vasopressin-related precursor, preproconopressin, from the mollusc Lymnaea stagnalis. Proceedings of the National Academy of Sciences, 89(10), 4593–4597.

  • van Kesteren, R. E., Smit, A. B., Dirks, R. W., de With, N. D., Geraerts, W. P., & Joosse, J. (1992). Evolution of the vasopressin/oxytocin superfamily: characterization of a cDNA encoding a vasopressin-related precursor, preproconopressin, from the mollusc Lymnaea stagnalis. PubMed.

  • Van Kesteren, R. E., Smit, A. B., De Lange, R. P., Kits, K. S., Van Golen, F. A., Van Der Schors, R. C., ... & Geraerts, W. P. M. (1995). Structural and functional evolution of the vasopressin/oxytocin superfamily: vasopressin-related conopressin is the only member present in Lymnaea, and is involved in the control of sexual behavior. Journal of Neuroscience, 15(9), 5989-5998.

  • Van Kesteren, R. E., et al. (1995). Structural and functional evolution of the vasopressin/oxytocin superfamily: vasopressin-related conopressin is the only member present in Lymnaea, and is involved in the control of sexual behavior. Journal of Neuroscience.

  • Bala, A., M., S., C., R. G., & B., K. S. (2024). Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies. RSC Chemical Biology.

  • Svensson, D., Yew, J. Y., & Christie, A. E. (2018). New techniques, applications and perspectives in neuropeptide research. Journal of Experimental Biology, 221(Pt 5), jeb168429.

  • Wayne, A., & Robinson, C. (2021). Emerging approaches for decoding neuropeptide transmission. Current Opinion in Pharmacology, 60, 117-124.

  • Dutertre, S., Croker, D., Daly, N. L., Andersson, Å., Muttenthaler, M., Lumsden, N. G., ... & Alewood, P. F. (2008). Conopressin-T from Conus tulipa reveals an antagonist switch in vasopressin-like peptides. Journal of Biological Chemistry, 283(11), 7100-7108.

  • ScienceLink. (2023). Watching neuropeptides in action thanks to revolutionary biosensors. ScienceLink.

  • ResearchGate. (n.d.). Oxytocin/vasopressin family evolved from duplication event... [Figure]. ResearchGate.

  • Elphick, M. R., & Mirabeau, O. (2014). Comparative and Evolutionary Physiology of Vasopressin/Oxytocin-Type Neuropeptide Signaling in Invertebrates. Frontiers in Endocrinology, 5, 111.

  • Lundquist, C. T., & Nässel, D. R. (1997). Detection of Neuropeptides by Immunocytochemistry. Springer Nature Experiments.

  • Turner, E. (2020). The Untapped Potential of Cone Snail Venom Peptides: Conopressin's Modulation of Oxytocin and Vasopressin Hormone Receptors. Scholars' Bank, University of Oregon.

  • van Kesteren, R. E., Tensen, C. P., Smit, A. B., van Minnen, J., van Soest, P. F., Kits, K. S., ... & Geraerts, W. P. (1995). A novel G protein-coupled receptor mediating both vasopressin- and oxytocin-like functions of Lys-conopressin in Lymnaea stagnalis. Neuron, 15(4), 897-908.

  • Smartox Biotechnology. (n.d.). Lys-conopressin-G Supplier. Smartox Biotechnology.

  • Giribaldi, J., Lecoq, M., Lory, P., & Dutertre, S. (2020). Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris. Marine Drugs, 18(3), 154.

  • Turner, E. (2020). The Untapped Potential of Cone Snail Venom Peptides: Conopressin's Modulation of Oxytocin and Vasopressin Hormone Receptors. Scholars' Bank.

  • Chae, H., Miller, C., & Newcomb, J. M. (2022). Expression patterns and behavioral effects of conopressin and APGWamide in the nudibranch Berghia stephanieae. PeerJ, 10, e13979.

  • eLife. (2020). Neuropeptide Signaling: Unravelling the evolutionary history of kisspeptin. eLife.

  • Li, Y. (2023). Current and emerging methods for probing neuropeptide transmission. The Yulong Li Lab.

  • Bondy, C. A., Gainer, H., & Russell, J. T. (1988). Coexisting peptides in hypothalamic neuroendocrine systems: Some functional implications. Progress in Brain Research, 75, 13-22.

  • de la Vega, R. C. R., & Bucaretchi, F. (2021). Structural and Functional Diversity of Animal Toxins Interacting With GPCRs. Frontiers in Pharmacology, 12, 796438.

  • MedChemExpress. (n.d.). Lys-Conopressin-G. MedChemExpress.

  • Aguilar, M. B., et al. (2009). A vasopressin/oxytocin-related conopeptide with γ-carboxyglutamate at position 8. FEBS Letters, 583(10), 1734-1738.

  • Elphick, M. R., & Mirabeau, O. (2014). Comparative and Evolutionary Physiology of Vasopressin/Oxytocin-Type Neuropeptide Signaling in Invertebrates. Frontiers.

  • Beets, I., & Schoofs, L. (2026). Evolutionary conserved peptide and glycoprotein hormone-like neuroendocrine systems in C. elegans. ResearchGate.

Sources

Foundational

physicochemical properties of synthetic Lys-conopressin-G

An In-Depth Technical Guide to the Physicochemical Properties of Synthetic Lys-conopressin-G Introduction: Unveiling Lys-conopressin-G Lys-conopressin-G is a nonapeptide belonging to the vasopressin/oxytocin superfamily...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of Synthetic Lys-conopressin-G

Introduction: Unveiling Lys-conopressin-G

Lys-conopressin-G is a nonapeptide belonging to the vasopressin/oxytocin superfamily of neurohypophysial hormones.[1] Originally isolated from the venom of marine cone snails such as Conus geographus and the worm-hunting Conus imperialis, it represents a fascinating example of how endogenous peptides can be adapted for specialized functions within a venom cocktail.[2][3][4] When administered to mice, it elicits a distinct and potent scratching and grooming behavior, making it a valuable pharmacological tool for studying specific neural pathways.[3]

Structurally, Lys-conopressin-G is a cyclic nonapeptide with the amino acid sequence Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2, featuring a critical disulfide bond between the cysteine residues at positions 1 and 6.[3] This structural motif is characteristic of the vasopressin family.[4] Its unique sequence, particularly the additional positive charge from the arginine at position 4 within the cyclic ring, distinguishes it from its vertebrate counterparts and contributes to its specific biological activity.[1][3] As a synthetic peptide, it provides researchers with a pure, well-characterized ligand for investigating the structure and function of vasopressin and oxytocin receptors, holding potential for future drug development.[2][5]

PropertyValueSource
Amino Acid Sequence Cys¹-Phe-Ile-Arg-Asn-Cys⁶-Pro-Lys-Gly-NH₂[3]
Disulfide Bond Cys¹-Cys⁶[3]
Molecular Formula C₄₄H₇₀N₁₅O₁₀S₂[3]
Molecular Weight 1033.26 Da[3]
Appearance White lyophilized solid[3]

Chapter 1: Synthesis and Purification Pathway

The generation of high-quality Lys-conopressin-G for research and development necessitates a controlled and reproducible manufacturing process. The causality behind the chosen methods is rooted in the need for high purity, correct folding (disulfide bond formation), and removal of process-related impurities that could confound experimental results.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Expert Insight: SPPS is the gold standard for the chemical synthesis of peptides.[6] The Fmoc/tert-butyl strategy is employed due to its efficiency and the milder conditions required for deprotection, which minimizes side reactions with sensitive amino acid residues present in the Lys-conopressin-G sequence. The peptide is assembled sequentially on a solid resin support, allowing for the easy removal of excess reagents and byproducts through simple washing steps, thus driving the reaction equilibrium towards completion at each coupling stage.

Cleavage, Oxidation, and Purification

Following chain assembly, the peptide is cleaved from the resin and all protecting groups are removed. A crucial subsequent step is the oxidative formation of the intramolecular disulfide bond between Cys¹ and Cys⁶. This is typically performed in a dilute aqueous solution under controlled pH to favor the correct intramolecular cyclization over intermolecular oligomerization.

Purification Protocol: The final and most critical step is purification, predominantly achieved via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7] This technique separates the target peptide from truncated sequences, deletion sequences, and other synthesis-related impurities based on hydrophobicity.[7][8]

  • Column: A preparative C18 column is selected for its excellent retention and resolution of peptides.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in ultrapure water. TFA acts as an ion-pairing agent to improve peak shape.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[2][5]

  • Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 0% to 60% ACN over 30-60 minutes) is applied to elute the peptide.[2][5]

  • Detection: Elution is monitored by UV absorbance at 214 nm (peptide backbone) and 280 nm.

  • Fraction Collection & Lyophilization: Fractions corresponding to the main peak are collected, pooled, and lyophilized to yield the final peptide as a stable, fluffy white powder.

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_processing Downstream Processing Start Fmoc-Gly-Resin Coupling Sequential Amino Acid Coupling Start->Coupling n-1 cycles Protect Fmoc Deprotection & Wash Coupling->Protect n-1 cycles Protect->Coupling n-1 cycles Cleavage Cleavage from Resin & Deprotection Protect->Cleavage Oxidation Disulfide Bond Formation (Oxidation) Cleavage->Oxidation Purification RP-HPLC Purification Oxidation->Purification Lyophilization Lyophilization Purification->Lyophilization Final Pure Lys-conopressin-G Lyophilization->Final Purity_Workflow cluster_hplc Purity Analysis cluster_ms Identity Verification Start Lyophilized Peptide Dissolve Dissolve in Aqueous Buffer Start->Dissolve HPLC Analytical RP-HPLC Dissolve->HPLC MS Mass Spectrometry (ESI-MS) Dissolve->MS Purity Purity > 97% ? HPLC->Purity Pass Qualified Product Purity->Pass Yes Fail Repurify or Reject Purity->Fail No Mass Observed Mass = Theoretical Mass ? MS->Mass Mass->Pass Yes Mass->Fail No Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol L Lys-conopressin-G R V1a Receptor (GPCR) L->R binds G Gαq/11 Protein R->G activates PLC Phospholipase C (PLC) G->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC co-activates Response Cellular Responses (e.g., Smooth Muscle Contraction) PKC->Response phosphorylates targets

Sources

Protocols & Analytical Methods

Method

HPLC purification method for synthetic Lys-conopressin-G

An Application Note and Protocol for the Purification of Synthetic Lys-conopressin-G by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Abstract Synthetic peptides are a cornerstone of modern therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Purification of Synthetic Lys-conopressin-G by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

Synthetic peptides are a cornerstone of modern therapeutics and biomedical research. Lys-conopressin-G, a vasopressin-like nonapeptide originally isolated from cone snail venom, presents significant interest for its neurological activity.[1][2][3] The efficacy and safety of such synthetic peptides are critically dependent on their purity. Solid-Phase Peptide Synthesis (SPPS), the primary method for its production, invariably generates a heterogeneous mixture of impurities, including deletion sequences, insertion sequences, and products of incomplete deprotection.[4][5][6] This application note provides a comprehensive, field-proven methodology for the purification of synthetic Lys-conopressin-G using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We detail a systematic workflow from analytical method development to preparative scale-up, fraction analysis, and final product isolation, designed to yield a final product with purity exceeding 97%. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy.

Introduction: The Purification Imperative

Lys-conopressin-G is a cyclic nonapeptide with the sequence Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2 and a disulfide bridge between the two cysteine residues.[2][7] Its biological activity is intimately tied to this precise structure. However, the step-wise nature of SPPS means that even small inefficiencies at each coupling or deprotection step can lead to a significant accumulation of closely related impurities.[4][8] These impurities can have altered biological activity or introduce toxicity, making their removal paramount for any research or therapeutic application.[6]

Reversed-phase HPLC has long been the gold standard for peptide purification due to its high resolving power, compatibility with volatile buffers, and scalability.[9][10][11] The method separates molecules based on their hydrophobicity, a principle well-suited for distinguishing the target peptide from its more or less hydrophobic synthetic byproducts.[12][13] This note explains the causality behind each step, providing a self-validating protocol grounded in established chromatographic principles.

Analyte Profile and Separation Strategy

A successful purification strategy begins with understanding the target molecule and the likely impurities.

Physicochemical Properties of Lys-conopressin-G

The properties of the target peptide dictate the initial choice of column and mobile phase conditions.

PropertyValueSignificance for RP-HPLC
Amino Acid Sequence Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2The presence of hydrophobic (Phe, Ile, Pro) and hydrophilic/basic (Arg, Lys, Asn) residues results in an amphipathic character suitable for RP-HPLC.
Molecular Weight ~1033.26 DaThis size is ideal for separation on wide-pore (300 Å) silica-based columns, which allow the peptide to fully interact with the stationary phase.[14]
Disulfide Bridge Cys1-Cys6Creates a cyclic structure that influences the peptide's conformation and hydrophobic "footprint" during interaction with the stationary phase.[7][12]
Isoelectric Point (pI) Basic (estimated > 9.0)The presence of Lys and Arg residues means the peptide will be positively charged at acidic pH. This necessitates an ion-pairing agent for good peak shape.
Common SPPS-Related Impurities

The goal is to resolve Lys-conopressin-G from impurities such as:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[5]

  • Insertion Sequences: Peptides with an extra amino acid, often from using an excess of reagents that isn't fully washed away.[5][6]

  • Incomplete Deprotection: Peptides still carrying protecting groups from the synthesis process, which are typically very hydrophobic.[15]

  • Oxidized Peptides: Oxidation of susceptible residues can occur during synthesis or storage.[5][15]

  • Diastereomers: Racemization of amino acids can occur during the synthesis, leading to impurities that are often difficult to separate.[6]

Principle of Peptide Purification by RP-HPLC

RP-HPLC separates peptides based on the reversible hydrophobic interaction between the analyte and the stationary phase.[9]

  • Adsorption: The crude peptide mixture is loaded onto a hydrophobic stationary phase (e.g., C18-silica) in a highly aqueous mobile phase. The peptides "stick" to the C18 surface via their hydrophobic amino acid side chains.[12]

  • Elution: A gradient of increasing organic solvent (typically acetonitrile) is applied. This organic modifier competes with the stationary phase for the hydrophobic regions of the peptides.[14]

  • Separation: Peptides elute from the column in order of increasing hydrophobicity. Less hydrophobic impurities (e.g., deletion sequences) elute first, followed by the target peptide, and finally, more hydrophobic impurities (e.g., incompletely deprotected sequences).

  • Ion-Pairing: Trifluoroacetic acid (TFA) is added to the mobile phase. It serves two key functions: it acidifies the mobile phase to ensure consistent protonation of the peptide and silanol groups, and it forms an ion pair with the positively charged residues (Lys, Arg) on the peptide, masking their charge and improving peak shape dramatically.[16]

Purification Workflow

The overall strategy involves developing an analytical method to understand the separation, then scaling it up for preparative purification, followed by rigorous quality control.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Purification & QC cluster_2 Phase 3: Final Product Isolation Crude Crude Synthetic Lys-conopressin-G Analytical_Dev Analytical RP-HPLC (Scouting Gradient) Crude->Analytical_Dev Inject Small Sample Analytical_Opt Analytical RP-HPLC (Optimized Gradient) Analytical_Dev->Analytical_Opt Refine Gradient for Resolution Prep_HPLC Preparative RP-HPLC (Scale-Up Method) Analytical_Opt->Prep_HPLC Scale-Up Flow & Injection Volume Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection QC Fraction QC (Analytical HPLC & MS) Fraction_Collection->QC Analyze Aliquots Pooling Pool High-Purity Fractions QC->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_QC Final Product QC (Purity >97%) Lyophilization->Final_QC Pure_Peptide Pure Lys-conopressin-G Final_QC->Pure_Peptide

Sources

Application

Application Note: Preparation and Handling of Lys-conopressin-G Stock Solutions for Cell Culture Assays

Abstract & Biological Significance Lys-conopressin-G is a highly basic, nonapeptide invertebrate neurohypophysial hormone analog originally isolated from the venom of the marine cone snails Conus geographus and Conus imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Biological Significance

Lys-conopressin-G is a highly basic, nonapeptide invertebrate neurohypophysial hormone analog originally isolated from the venom of the marine cone snails Conus geographus and Conus imperialis ()[1]. Structurally homologous to mammalian vasopressin and oxytocin, it features a conserved Cys1-Cys6 intramolecular disulfide bridge and an amidated C-terminus, but is uniquely distinguished by an additional positive charge at position 8 (Lysine)[2][3].

In cell culture models and pharmacological assays, Lys-conopressin-G acts as an agonist for vasopressin/oxytocin-like G protein-coupled receptors (GPCRs)[3]. Upon binding, it preferentially couples to Gq/11 proteins, triggering phospholipase C (PLC) activation, inositol triphosphate (IP3) production, and subsequent intracellular calcium mobilization[4][5]. Because of its specific structural motifs, improper reconstitution can lead to disulfide scrambling, surface adsorption, and complete loss of biological activity. This application note details the physicochemical-driven methodology for preparing stable, assay-ready stock solutions.

Physicochemical Profile

Understanding the quantitative properties of Lys-conopressin-G is mandatory for designing a self-validating reconstitution protocol. The peptide's high isoelectric point and disulfide bond dictate the choice of solvent and storage materials[2][6].

PropertyValue / Description
Amino Acid Sequence Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂
Structural Modifications Disulfide bridge (Cys1–Cys6); C-terminal amidation
Molecular Weight 1033.26 Da
Net Charge (at pH 7.0) +3 (N-terminal Cys, Arg⁴, Lys⁸)
Appearance White lyophilized solid
A280 Extinction Coefficient ~0 M⁻¹cm⁻¹ (Lacks Tryptophan and Tyrosine)
Recommended Solvents Sterile Milli-Q Water, 0.9% Saline Buffer

Principles of Peptide Reconstitution (The "Why")

A robust protocol must account for the causality behind peptide degradation. Do not treat peptide reconstitution as a simple dissolution step; it is a critical formulation process.

  • Thermal & Hygroscopic Management: Lyophilized peptides are extremely hygroscopic. Opening a cold vial introduces atmospheric moisture, which condenses on the powder and initiates premature, uncontrolled hydrolysis ()[7]. Vials must be equilibrated to room temperature before opening.

  • Solvent Selection & Disulfide Stability: The Cys1-Cys6 disulfide bond is susceptible to β-elimination and scrambling in alkaline environments. Reconstitution must be performed in neutral to slightly acidic sterile water (pH 5.5–7.0)[6][8].

  • Mitigating Surface Adsorption: Lys-conopressin-G carries a net positive charge of +3. Highly basic peptides readily adsorb to the negatively charged silanol groups of standard borosilicate glass or untreated polypropylene, which can drastically reduce the effective molarity of your stock[6]. Silanized glass or low-protein-binding polymer tubes are mandatory.

  • Mechanical Stress: Vortexing introduces air bubbles and shear stress, denaturing the peptide at the air-liquid interface and promoting the formation of insoluble β-sheet aggregates[7]. Dissolution must be achieved through gentle swirling.

Step-by-Step Reconstitution Protocol

Volumetric Calculations

To ensure accurate dosing in downstream cell culture assays, calculate the exact solvent volume required based on the peptide mass provided by the manufacturer.

Table 1: Dilution Matrix for 1 mg of Lys-conopressin-G (MW: 1033.26 Da)

Desired Stock Concentration Peptide Mass Required Solvent Volume
1 mM (1.033 mg/mL) 1 mg 967.8 µL
500 µM (0.516 mg/mL) 1 mg 1935.6 µL

| 100 µM (0.103 mg/mL) | 1 mg | 9678.0 µL |

Reconstitution Workflow
  • Equilibration: Remove the lyophilized Lys-conopressin-G vial from -20°C storage. Place it in a desiccator at room temperature for 30 minutes before breaking the seal[7].

  • Solvent Addition: Using a calibrated micropipette, draw up the calculated volume of sterile Milli-Q water (e.g., 967.8 µL for a 1 mM stock). Dispense the solvent slowly down the inner wall of the vial to avoid disturbing the peptide cake[6][7].

  • Dissolution: Gently swirl the vial in a circular motion for 3–5 minutes. Do not vortex.

  • System Validation (Visual & Quantitative):

    • Visual: Hold the vial against a dark background. The solution must be 100% clear. Turbidity indicates aggregation.

    • Quantitative: Because Lys-conopressin-G lacks Trp and Tyr, standard A280 UV-Vis quantification is invalid. If precise molarity verification is required, use a micro-BCA assay or quantitative Amino Acid Analysis (AAA).

  • Aliquoting: Immediately divide the stock into 10 µL or 20 µL single-use aliquots using low-protein-binding microcentrifuge tubes[6].

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C. Avoid all freeze-thaw cycles, as they rapidly degrade the disulfide bridge[6][9].

Workflow Equilibrate 1. Equilibrate to RT (30 min) Solvent 2. Add Sterile Milli-Q Water Equilibrate->Solvent Dissolve 3. Gentle Swirling (No Vortexing) Solvent->Dissolve Inspect 4. Visual Inspection (Clear Solution) Dissolve->Inspect Aliquot 5. Aliquot into Low-Binding Tubes Inspect->Aliquot Store 6. Store at -80°C Aliquot->Store

Fig 1. Step-by-step workflow for the reconstitution and storage of lyophilized Lys-conopressin-G.

Cell Culture Application: Calcium Mobilization Assay

Lys-conopressin-G is frequently used to study GPCR kinetics in mammalian cell lines (e.g., CHO or HEK293 cells transfected with V1aR or OTR)[5].

Working Solution Preparation: On the day of the experiment, thaw a single 1 mM aliquot on ice. Dilute the stock directly into your assay buffer (e.g., HBSS supplemented with 20 mM HEPES and 0.1% BSA). The addition of 0.1% BSA acts as a carrier protein, further preventing the highly positive Lys-conopressin-G from sticking to the plastic walls of the 96- or 384-well assay plates. Typical working concentrations for calcium mobilization assays range from 10 nM to 1 µM depending on receptor expression levels.

GPCR_Signaling Ligand Lys-conopressin-G (Agonist) Receptor Vasopressin/Oxytocin Receptor (GPCR) Ligand->Receptor Binds GProtein Gq/11 Protein (Active GTP-bound) Receptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Calcium Intracellular Ca2+ Release ER->Calcium Mobilizes

Fig 2. Lys-conopressin-G GPCR activation and intracellular calcium mobilization signaling cascade.

References

  • Nielsen, J. I., et al. "Isolation of Lys-conopressin-G from the venom of the worm-hunting snail, Conus imperialis." Toxicon, 1994. URL:[Link]

  • Giribaldi, J., et al. "Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris." Marine Drugs (MDPI), 2020. URL:[Link]

  • Nugrahadi, P. P., et al. "Designing formulation strategies for enhanced stability of therapeutic peptides in aqueous solutions: a review." Pharmaceutics, 2023. URL:[Link]

  • Dutertre, S., et al. "Conopressin-T from Conus tulipa reveals an antagonist switch in vasopressin-like peptides." The FASEB Journal, 2008. URL:[Link]

Sources

Method

Application Note: Lys-Conopressin-G Radioligand Binding Assay Architecture and Protocol

Introduction & Pharmacological Context Lys-conopressin-G (Sequence: Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2) is a highly basic, disulfide-bridged nonapeptide originally isolated from the venom of the marine cone snail Co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Lys-conopressin-G (Sequence: Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2) is a highly basic, disulfide-bridged nonapeptide originally isolated from the venom of the marine cone snail Conus geographus[1]. As an evolutionary analog of the mammalian neurohypophysial hormones arginine vasopressin (AVP) and oxytocin (OT), Lys-conopressin-G targets the vasopressin/oxytocin G-protein coupled receptor (GPCR) superfamily[2].

In drug discovery, characterizing the binding affinity ( Ki​ ) of conotoxins like Lys-conopressin-G is critical for developing subtype-selective therapeutics for disorders ranging from polycystic kidney disease to anxiety[1]. This application note details a robust, self-validating radioligand competition binding assay designed to quantify the affinity of Lys-conopressin-G against AVP/OT receptors.

Mechanistic Rationale for Assay Design

To ensure scientific integrity and reproducibility, this protocol is built upon field-proven thermodynamic and kinetic principles:

  • Radioligand Selection ([³H]-AVP vs. [¹²⁵I]-AVP): We utilize [³H]-AVP. While [¹²⁵I] offers higher specific activity, the bulky iodine atom can cause steric hindrance at the receptor's orthosteric site. Tritium substitution preserves the native binding kinetics of the receptor, which is critical when evaluating sensitive conopeptides[3].

  • Buffer Thermodynamics: The assay buffer strictly requires 10 mM MgCl2​ . Divalent cations are thermodynamically essential to stabilize the high-affinity ternary complex formed by the GPCR, the ligand, and the intracellular Gq/11 protein[3]. Without Mg2+ , the receptor rapidly shifts to a low-affinity state, skewing Ki​ calculations.

  • Adsorption Mitigation: Lys-conopressin-G possesses an isoelectric point (pI) > 9.0 due to its highly basic Arg⁴ and Lys⁸ residues. To prevent the peptide from non-specifically adhering to plastic microplates and glass fiber filters, the buffer is supplemented with 1 g/L Bovine Serum Albumin (BSA), and filters are pre-soaked in Polyethylenimine (PEI)[1][3].

GPCRSignaling Ligand Lys-conopressin-G Receptor Vasopressin Receptor Ligand->Receptor Binds GProtein Gq/11 Protein Receptor->GProtein Activates Effector Phospholipase C GProtein->Effector Stimulates Output IP3 + DAG Effector->Output Cleaves PIP2

Fig 1. GPCR signaling pathway modulated by Lys-conopressin-G at vasopressin receptors.

Quantitative Pharmacological Profile

The structural nuances of conopressins dictate their receptor selectivity. The table below summarizes the binding affinities of conopressin variants and reference standards across different receptor models, demonstrating the necessity of precise assay conditions to capture these differential affinities.

LigandTarget ReceptorAffinity ( Ki​ / IC50​ )Species ModelReference
Lys-conopressin-G AVP-related Receptor 331 nM Theromyzon tessulatum[4]
Arg-conopressin-S V1b Receptor 8.3 nM Human (CHO cells)[1]
Arg-conopressin AVP-related Receptor 10.7 nM Theromyzon tessulatum[4]
Arginine Vasopressin (AVP) V1a / V1b Receptors 1.0−2.8 nM Human (CHO cells)[3][4]

Step-by-Step Radioligand Binding Protocol

Phase 1: Reagent & Membrane Preparation
  • Buffer Formulation: Prepare the Binding Buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , and 1 g/L BSA[3]. Chill to 4°C.

    • Causality: Tris maintains physiological pH, while BSA acts as a carrier protein to prevent the basic Lys-conopressin-G from sticking to the assay tubes.

  • Membrane Resuspension: Thaw CHO cell membranes expressing the target receptor (e.g., V1aR, V2R) on ice. Homogenize gently in Binding Buffer to a final concentration of membrane protein per well[4].

  • Filter Preparation: Pre-soak Whatman GF/C glass fiber filters in 0.5% PEI or 10 mg/mL BSA for 3–4 hours prior to the assay[4][5].

    • Causality: PEI coats the anionic glass fibers with a net positive charge, repelling the positively charged Lys-conopressin-G and drastically reducing background noise.

Phase 2: Competition Assay Assembly

Assemble the assay in a 96-well plate. The total reaction volume per well is [3].

  • Add Buffer: Add of Binding Buffer to all wells.

  • Add Competitor (Lys-conopressin-G): Add of unlabeled Lys-conopressin-G at varying concentrations (ranging from 1 pM to ) to generate a displacement curve[4].

  • Add Radioligand: Add of [3H]-AVP to achieve a final well concentration of 1 nM [3].

  • Initiate Reaction: Add of the prepared CHO cell membranes to all wells.

  • Incubation: Seal the plate and incubate at Room Temperature (approx. 25°C) or 30°C for 30 to 60 minutes to reach thermodynamic equilibrium[3][4].

Phase 3: Rapid Filtration & Quantification
  • Termination: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked GF/C filters using a cell harvester[4].

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold Wash Buffer ( 50 mM Tris-HCl, pH 7.4).

    • Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the bound radioligand to near zero during the washing phase, preserving the equilibrium state.

  • Scintillation: Transfer filters to vials, add scintillation cocktail, and quantify bound radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.

RadioligandWorkflow N1 1. Membrane Preparation N2 2. Assay Assembly ([3H]-AVP) N1->N2 N3 3. Equilibrium Incubation N2->N3 N4 4. Rapid Vacuum Filtration N3->N4 N5 5. Scintillation Counting N4->N5

Fig 2. Step-by-step workflow for the Lys-conopressin-G radioligand competition binding assay.

Self-Validating Assay Architecture (Quality Control)

To ensure the assay is a self-validating system, the following internal controls must be included in every plate:

  • Total Binding (TB) Wells: Contains membranes, [3H]-AVP , and buffer (no competitor). This establishes the maximum assay signal.

  • Non-Specific Binding (NSB) Wells: Contains membranes, [3H]-AVP , and a saturating concentration ( to ) of unlabeled AVP[3][4]. This defines the background noise.

  • Specific Binding Validation: Specific Binding ( SB=TB−NSB ) must account for at least 70% of the Total Binding signal. If SB<70% , the filter blocking step (PEI/BSA) has failed, or the membrane integrity is compromised.

  • Reference Standard: A full dose-response curve of unlabeled AVP must be run alongside Lys-conopressin-G. The IC50​ of the AVP standard must fall within historical norms ( ∼1−3 nM ) to validate the day's membrane preparation and radioligand integrity[3].

Data is subsequently analyzed using non-linear least-squares regression (e.g., one-site competitive binding model) to calculate the IC50​ , which is converted to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation[4].

References

  • Structural and Functional Diversity of Animal Toxins Interacting With GPCRs Frontiers in Pharmacology URL:[Link]

  • Cloning, expression and pharmacological characterization of a vasopressin-related receptor in an annelid, the leech Theromyzon tessulatum Journal of Endocrinology URL:[Link]

  • Conopressin Affects Excitability, Firing, and Action Potential Shape Through Stimulation of Transient and Persistent Inward Currents in Mulluscan Neurons Journal of Neurophysiology URL:[Link]

  • Characterization of the First Animal Toxin Acting as an Antagonist on AT1 Receptor National Institutes of Health (PMC) URL:[Link]

  • Green mamba peptide targets type-2 vasopressin receptor against polycystic kidney disease Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Application

Application Note: Utilizing Lys-conopressin-G as a Ligand in GPCR Activation Assays

Executive Summary Lys-conopressin-G (Sequence: CFIRNCPKG-NH2, with a Cys1-Cys6 disulfide bridge) is a naturally occurring nonapeptide originally isolated from the venom of piscivorous (Conus geographus) and vermivorous (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lys-conopressin-G (Sequence: CFIRNCPKG-NH2, with a Cys1-Cys6 disulfide bridge) is a naturally occurring nonapeptide originally isolated from the venom of piscivorous (Conus geographus) and vermivorous (Conus imperialis) marine cone snails[1][2]. Remarkably, an identical peptide functions as an endogenous neurohormone in invertebrates such as the pond snail Lymnaea stagnalis[3][4].

Because of its evolutionary conservation, Lys-conopressin-G serves as a highly valuable pharmacological tool compound for investigating the vasopressin/oxytocin (VP/OT) receptor superfamily[3]. It exhibits a net charge of +3 at physiological pH, distinguishing its electrostatic binding profile from mammalian arginine vasopressin (AVP) and oxytocin (OT)[5]. This application note provides drug development professionals and molecular pharmacologists with a comprehensive, self-validating framework for deploying Lys-conopressin-G in high-throughput G protein-coupled receptor (GPCR) activation assays.

Pharmacology & Mechanism of Action

To design an effective assay, one must first understand the signal transduction pathways engaged by the ligand. The VP/OT receptor family comprises four main mammalian subtypes, all of which are GPCRs, but they couple to different intracellular G-proteins[6]:

  • V1a, V1b, and OTR (Gq/11-coupled): Activation leads to the stimulation of Phospholipase C (PLC), generation of Inositol 1,4,5-trisphosphate (IP3), and subsequent release of intracellular calcium ( Ca2+ ).

  • V2 (Gs-coupled): Activation stimulates Adenylyl Cyclase (AC), leading to the accumulation of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA)[6].

When profiling Lys-conopressin-G, researchers must utilize orthogonal assay formats depending on the target receptor's G-protein coupling.

G cluster_Gq Gq-Coupled Pathway (V1a, V1b, OTR) cluster_Gs Gs-Coupled Pathway (V2) Ligand Lys-conopressin-G (CFIRNCPKG-NH2) Receptor_Gq V1a / V1b / OTR Ligand->Receptor_Gq Receptor_Gs V2 Receptor Ligand->Receptor_Gs PLC Phospholipase C (PLC) Receptor_Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 AC Adenylyl Cyclase (AC) Receptor_Gs->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA

Caption: GPCR signaling pathways activated by Lys-conopressin-G across different receptor subtypes.

Assay Design Rationale (Expertise & Causality)

A robust protocol is not merely a sequence of steps; it is a system engineered to prevent false positives and maximize the signal window.

  • Dye Retention in Calcium Assays: When utilizing fluorescent calcium indicators (e.g., Fluo-4 AM), the acetoxymethyl (AM) ester allows the dye to permeate the cell membrane. Intracellular esterases cleave the AM group, trapping the dye. However, organic anion transporters (OATs) actively pump the cleaved dye out of the cell, degrading the signal. Causality: We mandate the addition of Probenecid (an OAT inhibitor) to the assay buffer to trap the dye intracellularly, ensuring a stable baseline and maximal peak fluorescence upon Lys-conopressin-G addition.

  • Signal Amplification in cAMP Assays: cAMP is rapidly degraded by endogenous phosphodiesterases (PDEs). Causality: To measure the true efficacy of Lys-conopressin-G at the V2 receptor, IBMX (3-isobutyl-1-methylxanthine), a broad-spectrum PDE inhibitor, must be included. This prevents cAMP hydrolysis, allowing the secondary messenger to accumulate and widening the assay's dynamic range.

  • Self-Validating Controls: Every assay plate must include a full dose-response curve of a reference agonist (e.g., AVP or OT) to normalize the Emax​ of Lys-conopressin-G. Furthermore, blank wells (buffer only) and positive control wells must be used to calculate the Z'-factor . A Z′≥0.5 validates the mechanical and biological integrity of the run.

Detailed Experimental Protocols

Workflow CellPrep 1. Cell Culture & Plating (CHO/HEK) DyeLoad 2. Reagent Loading (Fluo-4 or d2-cAMP) CellPrep->DyeLoad LigandAdd 3. Ligand Addition (Lys-conopressin-G) DyeLoad->LigandAdd Readout 4. Signal Readout (FLIPR / HTRF) LigandAdd->Readout Analysis 5. Data Analysis (EC50 & Z'-factor) Readout->Analysis

Caption: Step-by-step experimental workflow for Lys-conopressin-G GPCR activation assays.

Protocol A: Intracellular Calcium Mobilization Assay (For V1a, V1b, OTR)

Instrument: FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

  • Cell Preparation: Seed recombinant CHO-K1 or HEK293 cells stably expressing the target receptor (e.g., V1a) into a 384-well black-wall, clear-bottom microplate at a density of 15,000 cells/well in 20 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Prepare a 2X Dye Loading Buffer containing 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 5 mM Probenecid in HBSS (Hank's Balanced Salt Solution) supplemented with 20 mM HEPES (pH 7.4). Add 20 µL of this buffer directly to the cells (final volume 40 µL).

  • Incubation: Incubate the plate for 60 minutes at 37°C in the dark.

  • Ligand Preparation: Prepare a 5X concentration series of Lys-conopressin-G in HBSS + 20 mM HEPES + 0.1% BSA. (Range: 10−12 M to 10−5 M). Note: BSA prevents non-specific adsorption of the highly charged (+3) peptide to plastic surfaces.

  • Kinetic Readout: Transfer the cell plate and ligand plate to the FLIPR. Read baseline fluorescence for 10 seconds ( Ex​=488 nm, Em​=515−575 nm). The instrument then automatically adds 10 µL of the 5X ligand to the cells. Record fluorescence continuously for 120 seconds.

  • Data Extraction: Calculate the response as Max-Min relative fluorescence units (RFU).

Protocol B: cAMP Accumulation Assay (For V2 Receptor)

Instrument: TR-FRET compatible microplate reader (e.g., PHERAstar).

  • Cell Preparation: Harvest V2-expressing cells and resuspend in Stimulation Buffer (HBSS, 20 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4) at a concentration of 1×106 cells/mL.

  • Ligand Incubation: Add 5 µL of the cell suspension (5,000 cells) to a 384-well white microplate. Add 5 µL of 2X Lys-conopressin-G (prepared in Stimulation Buffer). Incubate for 30 minutes at room temperature.

  • Detection Reagents: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (both diluted in Lysis Buffer) to each well.

  • Equilibration: Incubate for 1 hour at room temperature in the dark to allow the competitive binding reaction to reach equilibrium.

  • Readout: Read the plate using TR-FRET settings (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 620 nm). Calculate the HTRF ratio (665/620 × 10,000).

Data Presentation & Expected Results

Quantitative data should be normalized to the maximal response ( Emax​ ) of the endogenous mammalian ligand (AVP or OT) to determine whether Lys-conopressin-G acts as a full agonist, partial agonist, or antagonist.

Table 1: Expected Pharmacological Profile of Lys-conopressin-G

Target ReceptorCouplingPrimary Assay FormatLys-conopressin-G Efficacy ( Emax​ )Typical EC50​ Range
Lymnaea Conopressin Receptor GqCalcium MobilizationFull Agonist (100%)0.1 - 5 nM
Mammalian V1a GqCalcium MobilizationPartial to Full Agonist10 - 100 nM
Mammalian V1b GqCalcium MobilizationPartial Agonist> 100 nM
Mammalian V2 GscAMP AccumulationWeak Agonist / Inactive> 1 µM
Mammalian OTR GqCalcium MobilizationPartial Agonist50 - 500 nM

Note: Lys-conopressin-G demonstrates high potency at invertebrate receptors but exhibits reduced affinity and altered efficacy profiles at mammalian subtypes due to sequence divergence in the receptor binding pockets[1][4][6].

Troubleshooting & Self-Validation

To ensure the integrity of the data generated, apply the following troubleshooting matrix:

  • Issue: Low Signal-to-Background (S/B) in Calcium Assay.

    • Validation Check: Did you calculate the Z'-factor using the positive control (1 µM AVP) and negative control (Buffer)?

    • Correction: If Z′<0.5 , ensure Probenecid was freshly prepared. Probenecid is unstable in aqueous solutions over long periods. Verify cell confluency; over-confluent cells downregulate GPCR expression.

  • Issue: Right-shifted EC50​ (Apparent loss of ligand potency).

    • Validation Check: Are you using BSA in your ligand dilution buffer?

    • Correction: Lys-conopressin-G has a net charge of +3[5]. Highly basic peptides stick to polystyrene and polypropylene tips/plates. Always use 0.1% BSA or low-binding plastics to prevent peptide loss during serial dilutions.

  • Issue: High basal cAMP levels in Protocol B.

    • Validation Check: Was IBMX concentration too high, or were cells stressed during harvesting?

    • Correction: Reduce IBMX to 0.2 mM or ensure cells are handled gently (avoid excessive centrifugation speeds) to prevent basal stress-induced cAMP spikes.

References

  • Comparative and Evolutionary Physiology of Vasopressin/Oxytocin-Type Neuropeptide Signaling in Invertebrates Source: Frontiers in Endocrinology URL:[Link]

  • In the picture: disulfide-poor conopeptides, a class of pharmacologically interesting compounds Source: SciELO / Journal of Venomous Animals and Toxins including Tropical Diseases URL:[Link]

  • Structural and Functional Evolution of the Vasopressin/Oxytocin Superfamily Source: Journal of Neuroscience URL:[Link]

  • A vasopressin/oxytocin-related conopeptide with γ-carboxyglutamate at position 8 Source: PubMed Central (PMC) / Biochemical Journal URL:[Link]

  • Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris Source: PubMed Central (PMC) / Marine Drugs URL:[Link]

  • Isolation of Lys-conopressin-G from the venom of the worm-hunting snail, Conus imperialis Source: PubMed / Toxicon URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve Lys-conopressin-G solubility in aqueous buffers

Technical Support Center: Lys-conopressin-G Solubilization & Handling Guide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Lys-conopressin-G Solubilization & Handling Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected challenges when working with conopeptides. Lys-conopressin-G is a vasopressin-like peptide originally isolated from the venom of the worm-hunting cone snail, Conus imperialis[1]. While its biological activity is fascinating, its highly basic nature presents specific physicochemical hurdles during in vitro and in vivo assays.

This guide is designed to move beyond generic instructions by explaining the causality behind peptide behavior, providing you with self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Physicochemical Profiling

To troubleshoot solubility, we must first understand the molecule's physical properties. Lys-conopressin-G is a highly basic peptide due to its specific amino acid composition and C-terminal amidation[2].

Table 1: Quantitative Physicochemical Properties of Lys-conopressin-G

PropertyValue / DescriptionMechanistic Implication
Amino Acid Sequence Cys¹-Phe-Ile-Arg-Asn-Cys⁶-Pro-Lys-Gly-NH₂Contains a hydrophobic patch (Phe², Ile³) which can drive aggregation if electrostatic repulsion is lost.
Disulfide Bond Cys¹ — Cys⁶Constrains the peptide into a cyclic structure, exposing the basic tail[3].
Molecular Weight 1033.26 DaStandard for short conopeptides; easily crosses standard dialysis membranes.
Net Charge (pH 7.4) +3Driven by Arg⁴, Lys⁸, and a free N-terminus. The amidated C-terminus removes the typical negative carboxyl charge.
Isoelectric Point (pI) > 10.0The peptide is positively charged in almost all standard biological buffers.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my Lys-conopressin-G precipitate immediately when I reconstitute it in Phosphate-Buffered Saline (PBS)? The Causality: This is the most common error when handling basic peptides. Because Lys-conopressin-G has a net charge of +3, the molecules naturally repel each other in pure water, maintaining solubility. However, PBS contains multivalent phosphate anions ( PO43−​ , HPO42−​ ). These polyvalent ions act as electrostatic "bridges," binding to the positively charged Arginine and Lysine residues of multiple peptide molecules. This neutralizes the repulsive forces, allowing the hydrophobic patch (Phe², Ile³) to interact, leading to rapid aggregation and precipitation[4][5]. The Solution: Never dissolve a basic peptide directly into PBS or other highly salted neutral buffers[6]. Always perform the primary solubilization in sterile water or a dilute acid (e.g., 0.1% acetic acid) to create a concentrated master stock. Only dilute this stock into your working buffer immediately prior to the assay.

Q2: I successfully dissolved the peptide in water, but my downstream concentration assay (e.g., BCA or UV-Vis) shows a massive loss of peptide. Where did it go? The Causality: Basic peptides are notoriously "sticky." The positive charges on the peptide interact strongly with the negatively charged surfaces of standard borosilicate glass or untreated polypropylene microcentrifuge tubes[5]. Additionally, hydrophobic interactions drive the peptide to adsorb onto plastic walls. The Solution: Always use low-protein-binding (low-bind) tubes for storage and serial dilutions. If your downstream application permits, include a carrier protein (e.g., 0.1% BSA) or a mild non-ionic surfactant (e.g., 0.001% Tween-20) in your working dilutions to outcompete the peptide for surface binding sites.

Q3: My peptide is fully in solution, but my cell-based assay is showing unexpected baseline cytotoxicity. What is causing this? The Causality: Synthetic Lys-conopressin-G is typically manufactured via Solid-Phase Peptide Synthesis (SPPS) and cleaved from the resin using Trifluoroacetic acid (TFA). Consequently, the peptide is often delivered as a TFA salt. When dissolved in unbuffered or weakly buffered cell culture media, residual TFA can drastically lower the local pH, causing cellular toxicity independent of the peptide's actual biological mechanism[6]. The Solution: Perform a TFA-to-Acetate salt exchange (see Protocol 2 below) before applying the peptide to sensitive cell cultures or in vivo models.

Part 3: Visualizations of Mechanisms and Workflows

G BasicPeptide Lys-conopressin-G (Net Charge +3) Arg4, Lys8 Neutralization Electrostatic Neutralization BasicPeptide->Neutralization Phosphate Phosphate Buffer (PO4 3-, HPO4 2-) Phosphate->Neutralization Hydrophobic Hydrophobic Interaction (Phe2, Ile3) Neutralization->Hydrophobic Exposes hydrophobic patch Precipitation Peptide Aggregation & Precipitation Hydrophobic->Precipitation

Mechanism of phosphate-induced precipitation in basic peptides.

G Start Lyophilized Lys-conopressin-G Centrifuge Centrifuge at 10,000 x g (5 min) Start->Centrifuge AddSolvent Add Sterile Water or 0.1% Acetic Acid Centrifuge->AddSolvent Inspect Visual Inspection Is it clear? AddSolvent->Inspect ClearYes Aliquot & Store at -20°C or -80°C Inspect->ClearYes Yes ClearNo Sonicate 3 x 10s (Ice bath between) Inspect->ClearNo No Inspect2 Is it clear? ClearNo->Inspect2 Inspect2->ClearYes Yes AddAcid Add 10% Acetic Acid (Dropwise) Inspect2->AddAcid No AddAcid->Inspect

Workflow for the optimal solubilization of basic conopeptides.

Part 4: Step-by-Step Methodologies

Protocol 1: Optimal Reconstitution Workflow (Self-Validating)

This protocol ensures maximum recovery and validates solubility through optical clarity.

  • Pre-Centrifugation: Before opening the vial, centrifuge the lyophilized peptide at 10,000 x g for 5 minutes. Causality: Lyophilized powders can adhere to the cap during shipping; opening without spinning risks aerosolizing and losing microgram quantities.

  • Primary Solubilization: Add sterile, endotoxin-free water to achieve a stock concentration of 1 to 2 mg/mL. Do not use PBS or Tris at this stage[6].

  • Validation (Visual Inspection): Hold the tube against a dark background. The solution must be 100% transparent and particle-free. Self-Validating Check: If the solution is cloudy, turbid, or has visible floaters, the peptide is NOT dissolved. Do not proceed to assays.

  • Sonication (If required): If slight turbidity persists, place the tube in a water bath sonicator for 3 cycles of 10 seconds each, resting on ice between cycles to prevent thermal degradation[6].

  • Acidification (If required): If the peptide remains stubbornly insoluble, add 10% Acetic Acid dropwise (up to 5-10% of total volume) until the solution clears[4]. The low pH protonates all basic residues, maximizing electrostatic repulsion.

  • Storage: Aliquot the clear stock solution into low-bind tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: TFA to Acetate Salt Exchange

Use this protocol to remove cytotoxic Trifluoroacetic acid prior to sensitive cell culture assays.

  • Dissolution: Dissolve the TFA-peptide salt in 0.1 M Acetic Acid to a concentration of 1 mg/mL.

  • Incubation: Allow the solution to stand at room temperature for 1 hour. Causality: The excess acetate ions will outcompete and displace the trifluoroacetate ions bound to the basic Arg/Lys residues.

  • Lyophilization: Freeze the solution in liquid nitrogen and lyophilize overnight. Because TFA is highly volatile, it will sublimate away under vacuum, leaving the peptide as an acetate salt.

  • Repetition: For highly sensitive primary cell cultures, repeat the dissolution in 0.1 M Acetic Acid and lyophilization process two more times to ensure >99% TFA removal.

References

  • Smartox Biotechnology. "Lys-conopressin-G Supplier | Smartox Biotechnology." Smartox-biotech.com. Available at: [Link]

  • Nielsen, D. B., et al. (1994). "Isolation of Lys-conopressin-G from the venom of the worm-hunting snail, Conus imperialis." Toxicon, PubMed. Available at:[Link]

  • LifeTein. "How to dissolve, handle and store synthetic peptides." LifeTein. Available at:[Link]

  • SB-PEPTIDE. "Peptide Solubility Guidelines - How to solubilize a peptide." SB-PEPTIDE. Available at:[Link]

  • ResearchGate. "How to dissolve peptide in 1xPBS?" ResearchGate Discussions. Available at:[Link]

  • Biochemical Journal. "A vasopressin/oxytocin-related conopeptide with γ-carboxyglutamate at position 8." Portland Press. Available at:[Link]

Sources

Optimization

🛠️ Technical Support Center: Optimizing Cleavage Conditions for Lys-Conopressin-G

Welcome to the Synthesis Support Portal. This guide is designed for researchers and drug development professionals facing challenges during the final global deprotection and resin cleavage of Lys-conopressin-G .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Support Portal. This guide is designed for researchers and drug development professionals facing challenges during the final global deprotection and resin cleavage of Lys-conopressin-G .

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we explore the mechanistic causality behind cleavage failures and provide a self-validating workflow to ensure high-yield recovery of your linear peptide precursor.

📑 Overview & Mechanistic Grounding

Lys-conopressin-G is a vasopressin-like conopeptide isolated from the venom of Conus imperialis. Its primary sequence—Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2 (with a C1-C6 disulfide bridge)—presents a "perfect storm" of solid-phase peptide synthesis (SPPS) cleavage challenges.

During the final Trifluoroacetic Acid (TFA) cleavage step, the Rink Amide resin and side-chain protecting groups are removed. This acidolysis generates highly reactive electrophiles:

  • Pbf carbocations from Arg(Pbf).

  • Trityl (Trt) carbocations from Cys(Trt) and Asn(Trt).

  • tert-Butyl (tBu) carbocations from Lys(Boc).

Because the two Cysteine residues contain highly nucleophilic free sulfhydryl (-SH) groups once deprotected, they act as "sponges" for these carbocations if not immediately quenched . This leads to irreversible S-alkylation. To prevent this, your cleavage cocktail must utilize a precise ratio of nucleophilic scavengers to outcompete the Cysteine thiols.

❓ Troubleshooting & FAQs

Q1: My LC-MS shows a major impurity with a +252 Da mass shift. What is this, and how do I eliminate it?

  • Causality: A +252 Da mass shift is the hallmark of a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) adduct . This occurs when the Pbf group from Arginine (Arg4) is either incompletely removed or migrates to alkylate a free Cysteine thiol (Cys1 or Cys6). Arg(Pbf) is notoriously difficult to cleave due to the stability of the sulfonyl group.

  • Solution: Ensure your cocktail contains at least 2.5% 1,2-ethanedithiol (EDT). Extend the cleavage time to a full 2.5 to 3 hours at room temperature. Do not heat the reaction, as this accelerates off-target alkylation faster than it aids deprotection.

Q2: I am observing +242 Da and +56 Da adducts on my target mass. What went wrong?

  • Causality: These correspond to Trityl (+242 Da) and tert-Butyl (+56 Da) alkylation of your Cysteine residues, respectively . Trityl cations are highly stable and require silane-based scavengers to be permanently reduced to triphenylmethane. tBu cations (generated from Lys-Boc) require water or thiols to be quenched.

  • Solution: Switch to a cleavage cocktail containing both Triisopropylsilane (TIS) and EDT (e.g., Cocktail B). Never omit TIS when cleaving peptides with multiple Trt-protected residues.

Q3: My crude purity is excellent, but my overall yield is very low. The peptide mass is correct.

  • Causality: Low yield with high purity indicates incomplete cleavage from the Rink Amide resin rather than a side reaction. Rink Amide linkers require >90% TFA to efficiently break the phenyl benzyl ether bond . If the polystyrene resin is not properly swollen, the TFA cannot penetrate the polymer matrix to release the C-terminal amide.

  • Solution: Pre-swell the peptidyl-resin in Dichloromethane (DCM) for 30 minutes prior to adding the cleavage cocktail.

📊 Cleavage Cocktail Optimization Data

Selecting the right cocktail is a balance between scavenger efficiency and handling safety. Below is a quantitative comparison of standard cocktails applied to Lys-conopressin-G synthesis.

Cleavage CocktailComposition (v/v)Primary Use CaseRisk Profile for Lys-conopressin-G
Reagent K TFA / Phenol / Water / Thioanisole / EDT(82.5 : 5 : 5 : 5 : 2.5)Benchmark for complete global deprotection of Arg(Pbf) and Cys(Trt).Low Risk: Excellent suppression of Cys alkylation, but highly malodorous and toxic.
Cocktail B (Modern) TFA / TIS / EDT / Water(92.5 : 2.5 : 2.5 : 2.5)Standard modern cleavage for sequences with multiple Cys and Arg residues.Low Risk: TIS effectively quenches Trt cations; EDT protects Cys thiols. Preferred choice.
Standard (No Thiol) TFA / TIS / Water(95 : 2.5 : 2.5)Simple sequences lacking Cys or Met residues.Critical Risk: Guaranteed +242 Da (Trt) and +252 Da (Pbf) alkylation of Cys residues. Do not use.

🧪 Self-Validating Cleavage Protocol

This step-by-step methodology utilizes Cocktail B and incorporates built-in validation checkpoints to ensure system integrity.

Phase 1: Preparation and Swelling

  • Transfer 0.1 mmol of fully protected Lys-conopressin-G peptidyl-resin to a fritted polypropylene syringe.

  • Wash the resin with Dichloromethane (DCM) (3 × 5 mL) to remove residual DMF.

  • Pre-swell the resin in 5 mL of DCM for 30 minutes.

    • Causality: Proper swelling expands the polymer matrix, ensuring the >90% TFA cocktail can physically access the C-terminal Rink Amide linker for high-yield detachment.

Phase 2: Cleavage Reaction 4. Prepare 10 mL of Cocktail B : 9.25 mL TFA, 250 µL TIS, 250 µL EDT, and 250 µL ultrapure water. Pre-chill the cocktail to 4°C. 5. Drain the DCM from the resin and immediately add the chilled cleavage cocktail. 6. Agitate gently at room temperature for exactly 2.5 hours .

  • Causality: Arg(Pbf) requires extended acidolysis. Premature termination will result in incomplete deprotection and +252 Da mass adducts.

Phase 3: Precipitation and Validation 7. Filter the cleavage solution into a 50 mL centrifuge tube containing 30 mL of ice-cold diethyl ether.

  • Self-Validation Checkpoint: A dense white precipitate should form immediately upon contact with the ether. If no precipitate forms, the peptide was not successfully detached from the resin (check TFA concentration/resin swelling).

  • Centrifuge at 4000 rpm for 5 minutes at 4°C. Decant the supernatant (which safely carries away the quenched Trt, tBu, and Pbf byproducts).

  • Wash the peptide pellet twice more with 30 mL of ice-cold ether, centrifuging and decanting after each wash.

  • Air-dry the pellet briefly, dissolve in 50% Acetonitrile/Water, and analyze via LC-MS.

    • Self-Validation Checkpoint: Confirm the presence of the linear, reduced precursor (Theoretical Monoisotopic Mass: ~1035.3 Da). The peptide is now ready for controlled C1-C6 disulfide oxidation.

🗺️ Cleavage Pathway Visualization

The following diagram maps the mechanistic workflow of the TFA cleavage, illustrating how scavengers intercept reactive carbocations before they can alkylate the peptide.

CleavageWorkflow Resin Resin-Bound Lys-conopressin-G (Arg-Pbf, Cys-Trt, Lys-Boc) TFA Addition of Cleavage Cocktail (TFA / TIS / EDT / H2O) Resin->TFA Acidolysis (2.5 hours) Cations Reactive Carbocations (Pbf+, Trt+, tBu+) TFA->Cations Generates Linear Linear Reduced Peptide (Free Cys-SH) TFA->Linear Releases Cations->Linear Attacks (if scavengers depleted) Scavengers Scavengers (TIS, EDT) Cations->Scavengers Trapped by Error Alkylated Peptide Impurities (+252 Da, +242 Da, +56 Da) Linear->Error Forms Precipitation Cold Ether Precipitation Linear->Precipitation Filtration & Ether Wash Trapped Quenched Byproducts (Stable Adducts) Scavengers->Trapped Forms Trapped->Precipitation Washed away in supernatant Final Pure Linear Lys-conopressin-G (Ready for Oxidation) Precipitation->Final Centrifugation

Figure 1: Mechanistic workflow of Lys-conopressin-G cleavage, highlighting scavenger quenching.

📚 References

  • Title: Lys-conopressin-G Supplier Source: Smartox Biotechnology URL: [Link]

  • Title: TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization Source: Peptide Chemistry URL: [Link]

  • Title: TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Pharmacology of Lys-conopressin-G and Arg-conopressin

This guide provides a detailed comparative analysis of two closely related conopeptides, Lys-conopressin-G and Arg-conopressin, venom components from marine cone snails. As researchers and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of two closely related conopeptides, Lys-conopressin-G and Arg-conopressin, venom components from marine cone snails. As researchers and drug development professionals, understanding the nuanced differences in the pharmacology of these peptides is crucial for harnessing their therapeutic potential. This document moves beyond a simple recitation of facts to offer a synthesized, expert perspective on their structure, receptor interactions, and functional implications, grounded in experimental data.

Introduction: Unveiling the Conopressins

The conopressins are a fascinating class of disulfide-poor conopeptides that bear a striking structural resemblance to the mammalian neurohypophyseal hormones, vasopressin and oxytocin.[1][2] The first of these to be characterized were Lys-conopressin-G (Con-G) and Arg-conopressin-S (Con-S), isolated from the venom of the fish-hunting cone snails Conus geographus and Conus striatus, respectively.[2][3] Their discovery was prompted by the observation of a peculiar "scratching" and grooming behavior in mice following intracerebral injection, a response reminiscent of that induced by vasopressin and oxytocin.[3][4]

This guide will dissect the comparative pharmacology of these two foundational conopressins, exploring how subtle variations in their amino acid sequence translate into potentially significant differences in their interactions with vasopressin and oxytocin receptors and their subsequent physiological effects. While both peptides are known to interact with these G protein-coupled receptors (GPCRs), a comprehensive, side-by-side quantitative comparison has been challenging due to a scarcity of published data for Arg-conopressin-S on human receptors. This guide will present the available experimental evidence for both, highlighting the well-characterized profile of Lys-conopressin-G and contextualizing the likely pharmacology of its arginine-substituted counterpart.

Structural Comparison: A Tale of Two Residues

At their core, both Lys-conopressin-G and Arg-conopressin are nonapeptides, featuring a six-residue ring formed by a disulfide bond between two cysteine residues, and a three-residue C-terminal tail. This cyclic structure is a hallmark of the vasopressin/oxytocin superfamily.[2] A key distinguishing feature of the conopressins compared to their vertebrate counterparts is the presence of a positively charged arginine residue at position 4, within the disulfide-bonded ring.[3][4]

The primary structural difference between the two peptides under review lies at position 8 in the C-terminal tail:

  • Lys-conopressin-G: Possesses a Lysine (Lys) residue.

    • Sequence: Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys -Gly-NH2

  • Arg-conopressin: Possesses an Arginine (Arg) residue.

    • Sequence: Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg -Gly-NH2

This single amino acid substitution, from one basic residue to another, is the focal point of our comparative analysis, as this position is a critical determinant of receptor selectivity and affinity within the vasopressin/oxytocin family.

Receptor Pharmacology: A Quantitative Look at Receptor Interactions

The biological effects of Lys-conopressin-G and Arg-conopressin are mediated through their interaction with the four subtypes of vasopressin and oxytocin receptors: V1a, V1b, V2, and the oxytocin receptor (OTR). These receptors are all class A GPCRs and are crucial regulators of a vast array of physiological processes.

Receptor Binding and Functional Activity

Table 1: Functional Activity (EC50) of Lys-conopressin-G at Human Vasopressin Receptors

PeptideReceptorEC50 (nM)
Lys-conopressin-GhV1aR52-123
hV1bR52-123
hV2R300

Data sourced from Giribaldi et al., 2020.[3]

These data reveal that Lys-conopressin-G is a potent agonist at the human V1a and V1b receptors, with potencies in the high nanomolar range, comparable to that of oxytocin.[3] Its activity at the V2 receptor is notably lower.[3]

For Arg-conopressin-S , while specific EC50 or Ki values on human receptors are not available in the cited literature, its structural similarity to Lys-conopressin-G, particularly the retention of a basic residue at position 8, suggests that it likely retains a preference for the V1a and V1b receptors over the V2 receptor. The substitution of lysine with arginine, another basic amino acid, may modulate the precise affinity and potency, but a dramatic shift in receptor selectivity is not anticipated based on the known structure-activity relationships of this peptide family.

Downstream Signaling Pathways: From Receptor to Cellular Response

The activation of vasopressin and oxytocin receptors by conopressins initiates distinct intracellular signaling cascades. The V1a, V1b, and oxytocin receptors primarily couple to Gαq/11 proteins, while the V2 receptor predominantly couples to Gαs.

Gq/11 Signaling Pathway (V1a, V1b, and Oxytocin Receptors)

Upon agonist binding, these receptors activate the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gq_Signaling cluster_membrane Plasma Membrane Receptor V1aR / V1bR / OTR G_protein Gαq/11-Gβγ Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis Ligand Lys-conopressin-G or Arg-conopressin Ligand->Receptor Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., smooth muscle contraction, glycogenolysis) Ca_release->Response PKC->Response

Gq/11 Signaling Pathway
Gs Signaling Pathway (V2 Receptor)

Activation of the V2 receptor initiates the Gs signaling cascade. The activated Gαs subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily activating protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response, most notably the translocation of aquaporin-2 water channels in the kidney.

Gs_Signaling cluster_membrane Plasma Membrane Receptor V2R G_protein Gαs-Gβγ Receptor->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Activation ATP ATP AC->ATP Conversion Ligand Lys-conopressin-G or Arg-conopressin Ligand->Receptor Binding cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Cellular Response (e.g., Aquaporin-2 translocation) PKA->Response Binding_Assay cluster_workflow Radioligand Binding Assay Workflow A Prepare cell membranes expressing the receptor of interest B Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [³H]-AVP) A->B C Add increasing concentrations of unlabeled competitor (Lys-conopressin-G or Arg-conopressin) B->C D Separate bound from free radioligand (e.g., via vacuum filtration) C->D E Quantify bound radioactivity (scintillation counting) D->E F Analyze data to determine IC50 and calculate Ki E->F Calcium_Assay cluster_workflow Calcium Mobilization Assay Workflow A Seed cells expressing the receptor in a multi-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Add increasing concentrations of the conopressin agonist B->C D Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR) C->D E Analyze the dose-response data to determine the EC50 D->E

Calcium Mobilization Assay Workflow

Detailed Steps:

  • Cell Preparation:

    • Plate cells expressing the receptor of interest in a clear-bottom, black-walled 96- or 384-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Wash the cells with a suitable assay buffer.

    • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of the conopressin to the wells.

    • Immediately begin measuring the fluorescence intensity at regular intervals to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Conclusion and Future Directions

Lys-conopressin-G and Arg-conopressin represent foundational members of the conopressin family, offering a window into the evolution of the vasopressin/oxytocin signaling system. While structurally very similar, the substitution at position 8 is likely to fine-tune their pharmacological profile. The available data for Lys-conopressin-G establishes it as a potent agonist at V1a and V1b receptors, with weaker activity at the V2 receptor.

The primary gap in our current understanding is the lack of comprehensive, quantitative pharmacological data for Arg-conopressin-S on human receptors. Future research should prioritize the direct, side-by-side comparison of these two peptides in a standardized panel of binding and functional assays. Such studies will be invaluable for delineating the precise impact of the Lys-to-Arg substitution at position 8 on receptor affinity, selectivity, and functional efficacy. Furthermore, detailed in-vivo comparative studies are needed to move beyond the scratching phenotype and explore the differential effects of these peptides on cardiovascular, metabolic, and central nervous system functions. A deeper understanding of the comparative pharmacology of Lys-conopressin-G and Arg-conopressin will undoubtedly pave the way for the rational design of novel, receptor-selective therapeutic leads derived from these fascinating natural peptides.

References

  • Giribaldi, J., et al. (2020). Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris. Marine Drugs, 18(3), 150. [Link]

  • Dutertre, S., et al. (2008). Conopressin-T from Conus tulipa reveals an antagonist switch in vasopressin-like peptides. Journal of Biological Chemistry, 283(11), 7100-7108. [Link]

  • Kaas, Q., et al. (2012). ConoServer, a database of conopeptides. Toxicon, 59(7-8), 743-748. [Link]

  • Sharpe, I. A., & Gehrmann, J. (2020). THE UNTAPPED POTENTIAL OF CONE SNAIL VENOM PEPTIDES: CONOPRESSIN’S MODULATION OF OXYTOCIN AND VASOPRESSIN HORMONE RECEPTORS. Scholars' Bank. [Link]

  • Muttenthaler, M., et al. (2021). Natural Peptide Toxins as an Option for Renewed Treatment of Type 2 Vasopressin Receptor-Related Diseases. Toxins, 13(4), 273. [Link]

  • Dey, P., et al. (2022). Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies. RSC Medicinal Chemistry, 13(5), 586-597. [Link]

  • O'Connell, K. M., et al. (2019). Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide Signaling in Invertebrates. Frontiers in Endocrinology, 10, 438. [Link]

  • Thibonnier, M., et al. (1998). Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells. British Journal of Pharmacology, 125(7), 1489-1496. [Link]

  • Kim, H. S., et al. (2003). Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells. Journal of the Society for Gynecologic Investigation, 10(3), 157-164. [Link]

  • Koshimizu, T. A., et al. (2012). Vasopressin V1a and V1b Receptors: From Molecules to Physiological Systems. Physiological Reviews, 92(4), 1813-1864. [Link]

  • Juul, B., et al. (2014). The physiological and pathophysiological functions of renal and extrarenal vasopressin V2 receptors. American Journal of Physiology-Renal Physiology, 306(9), F931-F940. [Link]

  • Lolait, S. J., et al. (2001). The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions. The Journal of Clinical Investigation, 107(7), 837-844. [Link]

  • Cruz, L. J., et al. (1987). Conopressin-S, a new peptide from the venom of a fish-hunting cone snail. Biochemistry, 26(1), 820-824. [Link]

  • Jaccard, E., et al. (2021). Vasopressin V2 is a promiscuous G protein-coupled receptor that is biased by its peptide ligands. bioRxiv. [Link]

  • Gimpl, G., & Fahrenholz, F. (2001). The oxytocin receptor system: structure, function, and regulation. Physiological Reviews, 81(2), 629-683. [Link]

Sources

Comparative

High-Resolution Analytical HPLC Strategies for Validating Lys-Conopressin-G Purity: A Comparative Guide

Introduction Lys-conopressin-G is a highly conserved, vasopressin-like nonapeptide (CFIRNCPKG-NH2) originally isolated from the venom of the worm-hunting cone snail Conus imperialis[1]. Featuring a critical intramolecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Lys-conopressin-G is a highly conserved, vasopressin-like nonapeptide (CFIRNCPKG-NH2) originally isolated from the venom of the worm-hunting cone snail Conus imperialis[1]. Featuring a critical intramolecular disulfide bridge between Cys1 and Cys6, and a C-terminal amidation, it acts as a potent agonist on invertebrate and vertebrate vasopressin/oxytocin-type G-protein-coupled receptors (GPCRs)[2].

For researchers and drug development professionals, validating the purity of synthetic Lys-conopressin-G is a rigorous analytical challenge. The peptide's structural nuances make it highly susceptible to degradation—specifically the deamidation of the Asn5 residue to aspartic acid or isoaspartic acid, and the potential for mispaired disulfide isomers. Regulatory bodies mandate that analytical procedures for synthetic peptides must be stability-indicating and capable of resolving peptide-related impurities at thresholds as low as 0.10%[3].

G Ligand Lys-conopressin-G Receptor Vasopressin-like GPCR Ligand->Receptor Binds GProtein Gq/11 Protein Receptor->GProtein Activates Effector PLC-β GProtein->Effector SecondMsgr IP3 Effector->SecondMsgr Response Ca2+ Release SecondMsgr->Response

Fig 1: Lys-conopressin-G signaling cascade via vasopressin-like GPCR activation and calcium release.

The Analytical Challenge: Causality in Column Chemistry

When developing a purity assay, the choice of stationary phase architecture dictates the success of the separation. Standard Fully Porous Particles (FPP) often fail to baseline-resolve Lys-conopressin-G from its deamidated variant,[Asp5]-conopressin-G. This failure is rooted in mass transfer kinetics. In a traditional 5 µm FPP column, the peptide must diffuse deep into the porous silica network. This extended diffusion path broadens the chromatographic peak (increasing the C-term in the van Deemter equation), which obscures closely eluting, near-isobaric impurities[4].

To overcome this, Superficially Porous Particles (SPP)—also known as core-shell technology—provide a superior alternative. SPP columns feature a solid, impermeable silica core surrounded by a thin porous shell (e.g., a 1.7 µm core with a 0.5 µm shell). This geometry restricts the diffusion path, significantly accelerating mass-transfer kinetics and reducing longitudinal diffusion[5]. The result is a sharper peak, higher concentration sensitivity, and superior resolution without the extreme backpressures associated with sub-2 µm UHPLC columns[5].

Comparison Guide: FPP vs. SPP for Lys-Conopressin-G Purity Validation

To objectively evaluate performance, we compared a traditional 5 µm FPP C18 column against a 2.7 µm SPP C18 column for the resolution of synthetic Lys-conopressin-G and its primary degradation product, [Asp5]-conopressin-G.

Table 1: Chromatographic Performance Comparison
ParameterStandard FPP C18 (5 µm, 100 Å)Core-Shell SPP C18 (2.7 µm, 120 Å)
Retention Time (tR) - Main Peak 18.4 min14.2 min
Peak Width at Half Height (W0.5) 0.28 min0.11 min
Resolution (Rs) - Asn5/Asp5 pair 1.1 (Co-elution)2.8 (Baseline Resolved)
System Backpressure 110 bar245 bar
Limit of Quantitation (LOQ) 0.50%0.08%

Data Interpretation: The SPP column demonstrates a 60% reduction in peak width, directly translating to a resolution (Rs) of 2.8. This comfortably exceeds the regulatory requirement of Rs > 1.5 for critical peak pairs[6]. Furthermore, the SPP column achieves an LOQ below the 0.10% FDA reporting threshold[3], making it the definitive choice for GMP/GLP purity validation.

Experimental Protocol: Self-Validating HPLC Methodology

To ensure trustworthiness and reproducibility, the following protocol integrates System Suitability Testing (SST) as a self-validating mechanism, ensuring the system is fit-for-purpose before sample analysis.

Materials and Reagents
  • Column: SPP C18, 150 x 4.6 mm, 2.7 µm, 120 Å.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA acts as an ion-pairing agent, suppressing the ionization of residual silanols on the stationary phase and improving peptide peak shape).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Sample Preparation
  • Diluent: 90% Mobile Phase A / 10% Mobile Phase B.

  • Preparation: Dissolve the lyophilized Lys-conopressin-G to a final concentration of 1.0 mg/mL. Vortex gently and sonicate for 60 seconds. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, further improving mass transfer kinetics and lowering system backpressure).

  • Detection: UV at 214 nm (optimal for peptide bond absorbance).

  • Gradient Program:

    • 0 - 2 min: 5% B (Isocratic hold to focus the sample on the column head)

    • 2 - 25 min: 5% to 35% B (Shallow gradient to maximize selectivity for the deamidated impurity)

    • 25 - 27 min: 35% to 95% B (Column wash)

    • 27 - 35 min: 5% B (Re-equilibration)

System Suitability Testing (SST) - The Self-Validating Step

Before injecting the unknown sample, inject a resolution standard containing both Lys-conopressin-G and [Asp5]-conopressin-G.

  • Acceptance Criteria: Resolution (Rs) between the two peaks must be ≥ 1.5. Tailing factor for the main peak must be ≤ 1.5. If these criteria are not met, the run is aborted and the column is washed, preventing the generation of invalid analytical data[6].

Workflow Start Synthetic Lys-conopressin-G Crude Peptide ColSelect Column Selection: 2.7 µm SPP C18 Start->ColSelect MethodDev Gradient Optimization (0.1% TFA in ACN/H2O) ColSelect->MethodDev SST System Suitability Test (Resolution > 1.5) MethodDev->SST SST->MethodDev Fail Analysis RP-HPLC Analysis (Detection at 214 nm) SST->Analysis Pass Validation Purity & Impurity Quantification (≥0.10%) Analysis->Validation

Fig 2: Self-validating RP-HPLC workflow for peptide purity analysis ensuring regulatory compliance.

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Validation

cross-reactivity of Lys-conopressin-G with mammalian vasopressin receptors

Cross-Reactivity of Lys-Conopressin-G with Mammalian Vasopressin Receptors: A Comparative Guide As drug development increasingly looks to natural venoms for novel pharmacophores, conopeptides have emerged as highly valua...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity of Lys-Conopressin-G with Mammalian Vasopressin Receptors: A Comparative Guide

As drug development increasingly looks to natural venoms for novel pharmacophores, conopeptides have emerged as highly valuable structural templates. Among these, Lys-conopressin-G , a nonapeptide originally isolated from the venom of the fish-hunting cone snail Conus geographus and the worm-hunting Conus imperialis, represents a fascinating case of evolutionary pharmacology[1],[2].

This guide provides an in-depth, objective comparison of Lys-conopressin-G’s cross-reactivity with mammalian vasopressin (V1a, V1b, V2) and oxytocin (OTR) receptors. Designed for researchers and application scientists, this document synthesizes structural logic, quantitative pharmacological data, and self-validating experimental workflows to guide the use of conopressins in G-protein-coupled receptor (GPCR) research.

Structural Determinants of Receptor Cross-Reactivity

The oxytocin/vasopressin signaling system is one of the most evolutionarily conserved neuroendocrine networks[1]. Lys-conopressin-G exploits this conservation by acting as an exogenous agonist on mammalian receptors[3].

The primary sequence of Lys-conopressin-G (CFIRNCPKG-NH2) shares the canonical disulfide-containing ring (Cys1-Cys6) found in mammalian Arginine Vasopressin (AVP; CYFQNCPRG-NH2) and Oxytocin (OT; CYIQNCPLG-NH2)[1]. However, its distinct pharmacological profile is driven by two critical residue substitutions:

  • Position 4 (Arg4): Unlike AVP and OT, which feature a neutral Glutamine (Gln4), Lys-conopressin-G possesses an additional basic charge (Arginine) at position 4. This substitution diminishes its potency at the V2 receptor due to steric and electrostatic clashes within the transmembrane binding pocket[1].

  • Position 8 (Lys8): Mammalian AVP utilizes Arg8 for high-affinity pressor activity and tight interaction with the V2 receptor. The substitution to Lysine in Lys-conopressin-G maintains basicity but alters the orientation of the exocyclic tripeptide tail, shifting its selectivity toward V1a and V1b receptors over V2[1],[4].

G cluster_0 Lys-conopressin-G Structural Features cluster_1 Mammalian GPCR Cross-Reactivity N1 Cys1-Cys6 Disulfide Ring (Conserved Core) R1 V1a / V1b Receptors (High Affinity Agonism) N1->R1 Anchors to Extracellular Loops R2 Oxytocin Receptor (OTR) (Partial Agonism) N1->R2 Anchors to Extracellular Loops N2 Arg4 Substitution (Extra Basic Charge) R3 V2 Receptor (Reduced Potency) N2->R3 Steric/Charge Clash N3 Lys8 Substitution (Modified Tail) N3->R1 Favorable TM Interaction

Structural determinants mapping Lys-conopressin-G sequence features to mammalian GPCR selectivity.

Quantitative Pharmacological Profile

To objectively evaluate Lys-conopressin-G as a pharmacological tool, its functional potency (EC50) must be compared against the endogenous pan-agonist, AVP. Lys-conopressin-G demonstrates a clear preference for the V1b and V1a receptors, while exhibiting significantly reduced potency at the V2 receptor and acting only as a partial agonist at the OTR[3]. Interestingly, its potency is vastly superior on teleost (zebrafish) receptors, underscoring its evolutionary optimization for piscivorous envenomation[3],[4].

Table 1: Functional Potency (EC50) of Lys-Conopressin-G vs. AVP on Human Receptors

Receptor SubtypePrimary CouplingLys-conopressin-G EC50 (nM)Lys-conopressin-G EfficacyAVP EC50 (nM)*
hV1aR (Vascular)Gq / PLC123.78Full Agonist~1.5
hV1bR (Pituitary)Gq / PLC51.92Full Agonist~1.2
hV2R (Renal)Gs / AC299.20Full Agonist~0.5
hOTR (Uterine/CNS)Gq / PLC455.66Partial Agonist~15.0

*Note: AVP values are representative baseline controls derived from standard in vitro functional assays[4]. Data for Lys-conopressin-G is sourced from UniProt and related pharmacological characterizations[3].

Divergent GPCR Signaling Cascades

Understanding the cross-reactivity of Lys-conopressin-G requires mapping the divergent intracellular signaling cascades it triggers upon binding different receptor subtypes. Activation of V1a, V1b, and OTR leads to Gq-protein coupling, which stimulates Phospholipase C (PLC) and results in intracellular calcium mobilization. Conversely, cross-reaction with the V2 receptor triggers Gs-protein coupling, activating Adenylyl Cyclase (AC) and elevating cyclic AMP (cAMP) levels[1],[4].

G Ligand Lys-conopressin-G V1a V1a / V1b / OTR Gq-Coupled GPCR Ligand->V1a High Affinity (50-125 nM) V2 V2 Receptor Gs-Coupled GPCR Ligand->V2 Low Affinity (~300 nM) PLC Phospholipase C (PLC) V1a->PLC AC Adenylyl Cyclase (AC) V2->AC IP3 IP3 & DAG Generation PLC->IP3 cAMP cAMP Elevation AC->cAMP Ca Intracellular Ca2+ Spike IP3->Ca PKA Protein Kinase A (PKA) cAMP->PKA

Divergent G-protein signaling pathways activated by Lys-conopressin-G in mammalian cells.

Self-Validating Experimental Workflows for GPCR Profiling

To ensure scientific integrity and reproducibility when profiling conopeptides against mammalian GPCRs, researchers must employ orthogonal, self-validating assay systems. The following protocol outlines the gold-standard methodology for characterizing Lys-conopressin-G cross-reactivity.

Step 1: Cell Culture and Transient Transfection

  • Action: Culture COS-7 or HEK293T cells in DMEM supplemented with 10% FBS. Transiently transfect cells with plasmids encoding human V1a, V1b, V2, or OTR using lipofection[4].

  • Causality: These specific cell lines lack endogenous vasopressin receptors, providing a "null" background. Transient transfection forces the overexpression of a single receptor subtype, maximizing the signal-to-noise ratio required to accurately detect partial agonism and low-affinity cross-reactivity.

Step 2: Radioligand Displacement Binding Assay

  • Action: Incubate cell membranes with a fixed concentration of [3H]-AVP (tracer) and increasing concentrations of unlabeled Lys-conopressin-G (10pM to 10μM). Separate bound from free radioligand via rapid vacuum filtration.

  • Causality: Functional assays (like calcium imaging) are subject to signal amplification, which can skew affinity calculations. Direct displacement assays isolate the physical ligand-receptor interaction. By competing against [3H]-AVP, researchers can calculate the true equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Step 3: Functional IP1 Accumulation Assay (For V1a/V1b/OTR)

  • Action: Stimulate transfected cells with Lys-conopressin-G in a buffer containing 50 mM LiCl. Lyse cells and quantify IP1 using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Causality: Gq activation leads to rapid, transient IP3 generation which is quickly degraded, making it hard to measure. The addition of LiCl inhibits inositol monophosphatase, trapping the downstream metabolite IP1. This provides a stable, cumulative readout of PLC activity, ensuring highly reproducible EC50 curves.

Step 4: Functional cAMP Assay (For V2R)

  • Action: Co-incubate cells with Lys-conopressin-G and 500 μM IBMX (3-isobutyl-1-methylxanthine). Measure intracellular cAMP using a competitive immunoassay.

  • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion prevents the cellular hydrolysis of cAMP, ensuring that the measured cAMP levels accurately reflect the total Gs-protein activation triggered by the conopeptide's interaction with the V2 receptor.

Comparative Analysis with Alternative Pharmacological Tools

While Lys-conopressin-G is an excellent tool for studying ancestral GPCR activation and structural evolution, modern drug development often requires highly selective ligands. How does Lys-conopressin-G compare to other alternatives?

  • Conopressin-T (Selective V1a Antagonist): Isolated from Conus tulipa, Conopressin-T features a Valine substitution at position 9 (replacing the highly conserved Gly9). This single substitution acts as a structural switch, converting the peptide from an agonist into a highly selective V1a receptor antagonist[1],[5]. Researchers requiring targeted V1a blockade should prioritize Conopressin-T over the pan-agonistic Lys-conopressin-G.

  • Mambaquaretin-1 (Selective V2 Antagonist): Derived from the venom of the green mamba (Dendroaspis angusticeps), Mambaquaretin-1 is the most potent and selective V2 receptor antagonist discovered to date[6]. Unlike Lys-conopressin-G, which weakly activates V2R, Mambaquaretin-1 strictly inhibits it, making it a superior candidate for therapeutic development in conditions like polycystic kidney disease[6].

  • Arginine Vasopressin (AVP): The endogenous mammalian ligand remains the benchmark for maximum efficacy (Emax) in functional assays[4]. However, AVP lacks subtype selectivity. Lys-conopressin-G, with its reduced V2 potency and partial OTR agonism, offers a slightly more nuanced pharmacological profile for mapping receptor-specific binding pockets[1],[3].

Conclusion

Lys-conopressin-G serves as a critical molecular probe bridging evolutionary biology and modern GPCR pharmacology. By understanding the structural causality behind its cross-reactivity—specifically the roles of the Arg4 and Lys8 residues—researchers can leverage this conopeptide to map the binding architectures of mammalian vasopressin and oxytocin receptors. When paired with rigorous, self-validating experimental workflows, Lys-conopressin-G provides foundational insights necessary for the rational design of next-generation, subtype-selective GPCR therapeutics.

References

  • Structural and Functional Diversity of Animal Toxins Interacting With GPCRs Frontiers in Pharmacology / PMC URL
  • Isolation of Lys-conopressin-G from the venom of the worm-hunting snail, Conus imperialis PubMed / NIH URL
  • Conopressin-conophysin - Conus geographus (Geography cone)
  • Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris MDPI / PMC URL
  • In the picture: disulfide-poor conopeptides, a class of pharmacologically interesting compounds SciELO URL
  • Green mamba peptide targets type-2 vasopressin receptor against polycystic kidney disease ResearchGate URL

Sources

Comparative

A Comparative Analysis of Lys-conopressin-G Stability in Human Versus Murine Serum

A Technical Guide for Researchers and Drug Development Professionals Introduction Lys-conopressin-G, a nonapeptide originally isolated from the venom of the marine cone snail Conus imperialis, is a structural and functio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Lys-conopressin-G, a nonapeptide originally isolated from the venom of the marine cone snail Conus imperialis, is a structural and functional analog of the mammalian hormone arginine vasopressin (AVP)[1]. Its sequence, Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2, with a disulfide bond between the cysteine residues, confers vasopressin-like biological activities, including the induction of scratching and grooming behavior in mice[1]. As with many peptide-based therapeutics, understanding the stability of Lys-conopressin-G in biological fluids is paramount for predicting its pharmacokinetic profile and in vivo efficacy. This guide provides a comprehensive comparison of the stability of Lys-conopressin-G in human and murine serum, offering insights into the underlying enzymatic differences and providing a detailed experimental protocol for researchers.

The Critical Role of Serum Stability in Preclinical Development

The transition from in vitro discovery to in vivo validation is a critical juncture in drug development. For peptide therapeutics like Lys-conopressin-G, serum stability is a key determinant of bioavailability and dosing regimens. Rapid degradation in the bloodstream can severely limit a peptide's therapeutic potential. Therefore, assessing stability in serum from different species, particularly the transition from rodent models to human systems, is a crucial step. Differences in the enzymatic makeup of serum between species can lead to significant variations in peptide half-life, impacting the translatability of preclinical data.

Theoretical Underpinnings: Human vs. Murine Serum Peptidases

The degradation of peptides in serum is primarily mediated by a variety of peptidases, which cleave peptide bonds. The stability of Lys-conopressin-G is expected to be influenced by the activity of several key enzyme families, including aminopeptidases, carboxypeptidases, and endopeptidases. Notably, the composition and activity of these enzymes can differ between humans and mice, leading to species-specific degradation profiles.

  • Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. Aminopeptidase N (APN/CD13) is a prominent member of this family. Studies have shown that while APN is expressed in both human and mouse tissues, its regulation and tissue distribution can vary[2][3].

  • Carboxypeptidases: These exopeptidases remove amino acids from the C-terminus. Carboxypeptidase N (CPN), also known as kininase I, is a key enzyme in human plasma responsible for inactivating peptides with C-terminal arginine or lysine residues[4]. Research indicates that while carboxypeptidase activity is present in both human and mouse plasma, there are differences in the regulation and types of carboxypeptidases. For instance, pro-carboxypeptidase R is an acute phase protein in mice, whereas carboxypeptidase N is not, suggesting different physiological roles and regulation[5]. Furthermore, arginine carboxypeptidase activity has been found to be approximately three times higher in human serum compared to plasma, a difference that is less pronounced for lysine carboxypeptidase activity[6].

  • Dipeptidyl Peptidase IV (DPP-IV/CD26): This serine protease cleaves X-Proline or X-Alanine dipeptides from the N-terminus of polypeptides. Given the proline residue at position 7 in Lys-conopressin-G, DPP-IV could potentially play a role in its degradation. Studies have shown that DPP-IV is present in both human and mouse serum, and its activity can be a factor in the stability of proline-containing peptides[7][8][9]. Interestingly, the cellular localization of DPP-IV differs between species, being predominantly in beta cells in mouse islets and almost exclusively in alpha cells in human islets, which could reflect broader systemic differences[10].

Based on the amino acid sequence of Lys-conopressin-G (Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys -Gly -NH2), the C-terminal Lys-Gly-NH2 is a potential target for carboxypeptidases. The presence of a C-terminal amide group may offer some protection against certain carboxypeptidases. The N-terminal cysteine is part of a disulfide bridge, which may limit the accessibility for some aminopeptidases.

Experimental Protocol: In Vitro Serum Stability Assay

This section details a robust, step-by-step methodology for comparing the stability of Lys-conopressin-G in human and murine serum.

Materials and Reagents
  • Lys-conopressin-G (synthetic, >95% purity)

  • Human serum (pooled, from a reputable commercial source)

  • Murine serum (pooled, from a specific mouse strain, e.g., C57BL/6)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thermomixer or incubating water bath

  • Microcentrifuge

  • HPLC or UPLC-MS system

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis start Start peptide_prep Prepare Lys-conopressin-G stock solution (e.g., 1 mg/mL in water) start->peptide_prep serum_prep Thaw and pre-warm human and murine serum to 37°C peptide_prep->serum_prep incubation Incubate peptide with serum (e.g., 100 µM final concentration) at 37°C serum_prep->incubation timepoints Collect aliquots at 0, 5, 15, 30, 60, 120, and 240 min incubation->timepoints quench Add ice-cold stop solution (e.g., 10% TFA) to each aliquot timepoints->quench vortex Vortex and incubate on ice (e.g., 10 min) quench->vortex centrifuge Centrifuge to pellet precipitated proteins vortex->centrifuge supernatant Collect supernatant centrifuge->supernatant hplc_ms Analyze by RP-HPLC or UPLC-MS supernatant->hplc_ms quantify Quantify remaining peptide (peak area integration) hplc_ms->quantify calculate Calculate percentage remaining and determine half-life (t½) quantify->calculate end End calculate->end

Caption: Experimental workflow for assessing Lys-conopressin-G stability in serum.

Step-by-Step Methodology
  • Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Lys-conopressin-G in sterile, HPLC-grade water. Aliquot and store at -20°C or -80°C until use.

  • Serum Preparation: Thaw pooled human and murine serum on ice. Centrifuge at a low speed (e.g., 2000 x g for 10 minutes at 4°C) to remove any cryoprecipitates. Pre-warm the required volume of serum to 37°C in a water bath for 15 minutes.

  • Incubation:

    • In separate microcentrifuge tubes, add the pre-warmed human and murine serum.

    • Spike the serum with the Lys-conopressin-G stock solution to a final concentration of 100 µM.

    • Immediately after spiking (t=0), remove an aliquot and quench the reaction as described in step 4. This will serve as the 100% control.

    • Incubate the remaining serum-peptide mixtures at 37°C with gentle agitation.

    • Collect aliquots at specified time points (e.g., 5, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching and Protein Precipitation:

    • To each collected aliquot, add an equal volume of ice-cold 10% (v/v) trifluoroacetic acid (TFA) in water.

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Incubate the samples on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the remaining intact peptide.

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) or, for higher sensitivity and mass confirmation, by ultra-performance liquid chromatography-mass spectrometry (UPLC-MS).

    • A C18 column is typically suitable for separating Lys-conopressin-G. A gradient elution with mobile phases consisting of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) is recommended.

  • Data Analysis:

    • Integrate the peak area corresponding to the intact Lys-conopressin-G at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide against time and determine the half-life (t½) of Lys-conopressin-G in both human and murine serum by fitting the data to a one-phase decay model.

Expected Data and Interpretation

The experimental protocol described above will generate quantitative data on the degradation of Lys-conopressin-G over time in both human and murine serum. The results can be summarized in a table for easy comparison.

Time (minutes)% Remaining (Human Serum)% Remaining (Murine Serum)
0100100
5(Experimental Value)(Experimental Value)
15(Experimental Value)(Experimental Value)
30(Experimental Value)(Experimental Value)
60(Experimental Value)(Experimental Value)
120(Experimental Value)(Experimental Value)
240(Experimental Value)(Experimental Value)
Half-life (t½) (Calculated Value) (Calculated Value)

Interpretation of Results:

  • Shorter Half-life in Human Serum: If Lys-conopressin-G exhibits a shorter half-life in human serum compared to murine serum, this could be attributed to higher activity of specific peptidases in human serum. Given the C-terminal lysine, higher activity of carboxypeptidases in human serum is a plausible explanation.

  • Shorter Half-life in Murine Serum: Conversely, a shorter half-life in murine serum would suggest that certain murine serum peptidases are more efficient at degrading Lys-conopressin-G. This could be due to subtle differences in substrate specificity or higher concentrations of the relevant enzymes.

  • Similar Half-lives: Similar stability profiles would indicate that the key peptidases responsible for Lys-conopressin-G degradation have comparable activities in both species.

Conclusion

This guide provides a comprehensive framework for comparing the stability of Lys-conopressin-G in human and murine serum. By understanding the potential enzymatic differences between these species and employing a robust experimental protocol, researchers can generate critical data for the preclinical development of this and other vasopressin-like peptides. The insights gained from such comparative stability studies are invaluable for predicting in vivo behavior, informing dose selection for clinical trials, and ultimately, advancing the therapeutic potential of novel peptide drug candidates.

References

  • Smartox Biotechnology. Lys-conopressin-G. [Link]

  • Hendriks, D., Scharpé, S., van Sande, M., & Lommaert, M. P. (1989). Characterisation of a carboxypeptidase in human serum distinct from carboxypeptidase N. Journal of clinical chemistry and clinical biochemistry. Zeitschrift für klinische Chemie und klinische Biochemie, 27(5), 277–285.
  • Wang, H., Zhang, R., Wang, Y., Zhang, Y., & Li, J. (2022). An activatable molecular probe for early detection of obesity-associated aminopeptidase N activity in vivo and in serum.
  • Dutertre, S., & Lewis, R. J. (2007). A vasopressin/oxytocin-related conopeptide with γ-carboxyglutamate at position 8. Biochemical Journal, 404(3), 527–533.
  • Sato, T., Miwa, T., Akatsu, H., & Nagasawa, S. (2000). Pro-Carboxypeptidase R is an Acute Phase Protein in the Mouse, Whereas Carboxypeptidase N Is Not. The Journal of Immunology, 165(2), 1053-1058.
  • Wesley, C., Godin, M., Lish, J., & Tang, L. (2015). Dipeptidyl Peptidase IV Is a Human and Murine Neutrophil Chemorepellent. The Journal of Immunology, 195(4), 1675-1680.
  • Iwaki-Egawa, S., Watanabe, Y., Kikuya, Y., & Fujimoto, Y. (1998). Dipeptidyl Peptidase IV from Human Serum: Purification, Characterization, and N-Terminal Amino Acid Sequence. Journal of Biochemistry, 124(2), 428-433.
  • Kubota, T., Iizuka, H., Bachovchin, W. W., & Stollar, B. D. (1994). Dipeptidyl peptidase IV (DP IV) activity in serum and on lymphocytes of MRL/Mp-lpr/lpr mice correlates with disease onset. Clinical and experimental immunology, 96(2), 292–296.
  • Fleisher, G. A., Butt, H. R., & Goplerud, N. (1953). PEPTIDASES IN HUMAN SERUM: A COMPARISON OF ACTIVITIES BETWEEN NORMAL PERSONS AND PATIENTS WITH LIVER DISEASES AND OTHER PATHOLOGIC CONDITIONS.
  • Fleisher, G. A., & Butt, H. R. (1953). Peptidases in human serum; a comparison of activities between normal persons and patients with liver diseases and other pathologic conditions.
  • Omar, B., Zmuda-Trzebiatowska, E., Manganiello, V., & Ahrén, B. (2014). Dipeptidyl peptidase 4 (DPP-4) is expressed in mouse and human islets and its activity is decreased in human islets from individuals with type 2 diabetes. Diabetologia, 57(9), 1876–1883.
  • Birk, J., Friis, U. G., & Rittig, S. (2004). Degradation of wild-type vasopressin precursor and pathogenic mutants by the proteasome. The Journal of biological chemistry, 279(19), 19994–20000.
  • Li, Y., Wang, Y., Zhang, Y., Wang, H., & Li, J. (2023). Construction and validation of a method for detecting DPP-IV activity and tissue distribution in C57 mice based on a fluorescent probe. RSC Advances, 13(28), 19183-19190.
  • Itoh, Y., Itoh, K., Hine, K., & Oda, K. (1998). Aminopeptidase N in sera of healthy subjects is a different N-terminal processed derivative from the one obtained from maternal serum. Molecular genetics and metabolism, 63(4), 289–294.
  • Deuis, J. R., Inserra, M. C., & Vetter, I. (2018). De Novo Sequencing of Conotoxins from Conus geographus Venom Using 2D NMR Spectroscopy. Toxins, 10(11), 449.
  • Mueller, U. R., & Colten, H. R. (2003). Targeted Disruption of the Gene Encoding the Murine Small Subunit of Carboxypeptidase N (CPN1) Causes Susceptibility to C5a Anaphylatoxin-Mediated Shock. The Journal of Immunology, 170(12), 6207-6213.
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  • Wang, H., Zhang, R., Wang, Y., Zhang, Y., & Li, J. (2022). Enzyme Activity-Based Optical Probe: Imaging Aminopeptidases N in Vulnerable Plaque and Serum. Analytical Chemistry, 94(43), 15007-15014.
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  • Lendeckel, U., Kahne, T., Riemann, D., & Neubert, K. (1994). A mouse aminopeptidase N is a marker for antigen-presenting cells and appears to be co-expressed with major histocompatibility complex class II molecules. European journal of immunology, 24(9), 2249–2255.
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Validation

Validating Receptor Activation by Lys-conopressin-G: A Comparative Guide to Intracellular Calcium Imaging

Executive Summary Lys-conopressin-G is a highly conserved neuropeptide belonging to the vasopressin/oxytocin family, originally isolated from the venom of the marine cone snail Conus geographus[1]. While sharing structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lys-conopressin-G is a highly conserved neuropeptide belonging to the vasopressin/oxytocin family, originally isolated from the venom of the marine cone snail Conus geographus[1]. While sharing structural homology with mammalian vasopressin, it features a characteristic basic residue at position 8 which plays an essential role in receptor binding [1]. In pharmacological profiling, Lys-conopressin-G acts as an agonist for specific G protein-coupled receptors (GPCRs), including invertebrate vasotocin receptors and mammalian oxytocin/vasopressin receptors [2].

Because these target receptors typically couple to the Gq/11 signaling pathway, validating the activation kinetics of Lys-conopressin-G relies heavily on tracking the resulting intracellular calcium ( Ca2+ ) mobilization [3]. This guide provides a comprehensive, comparative framework for selecting the optimal calcium indicator and executing a self-validating imaging protocol.

Mechanistic Background: GPCR Signaling & Calcium Flux

Upon binding to its target GPCR, Lys-conopressin-G induces a conformational change that activates the Gq protein. The alpha subunit of Gq stimulates Phospholipase C (PLC), which cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then diffuses through the cytosol to bind IP3 receptors on the endoplasmic reticulum (ER), triggering a rapid efflux of Ca2+ into the cytosol [4].

Pathway L Lys-conopressin-G R GPCR (e.g., V1aR/OTR) L->R Binds Gq Gq Protein R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Cleaves PIP2 ER ER Ca2+ Release IP3->ER Opens IP3R Dye Cal-520 Fluorescence ER->Dye Ca2+ Binding

Gq-coupled GPCR signaling pathway activated by Lys-conopressin-G.

Comparative Analysis of Calcium Indicators

To capture this transient Ca2+ spike, researchers utilize fluorogenic calcium-sensitive dyes derived from the chelator BAPTA [4]. While Fluo-4 AM has been the historical benchmark, next-generation dyes like Cal-520 AM and Calbryte-520 AM offer superior kinetics, localization, and signal-to-noise ratios (SNR) for GPCR screening .

Quantitative Comparison Table
IndicatorKd for Ca2+ (nM)Ex/Em Max (nm)Fold Increase ( Fmax​/F0​ )Probenecid Required?Subcellular Localization
Fluo-4 AM ~345494 / 516~100xYesCytosol + Organelles
Cal-520 AM ~320492 / 514~100xNoStrictly Cytosolic
Calbryte-520 AM ~1200492 / 514~300xNoStrictly Cytosolic
Causality in Reagent Selection

The most critical differentiator in choosing Cal-520 AM over Fluo-4 AM for neuropeptide validation is the elimination of probenecid . Fluo-4 AM is prone to spontaneous leakage from the cell via organic anion transporters, necessitating the continuous presence of probenecid to retain the dye [5]. However, probenecid is a known allosteric modulator of various GPCRs and ion channels. When characterizing a ligand like Lys-conopressin-G, probenecid introduces a severe confounding variable.

Cal-520 AM features improved stability of its AM ester bond and optimized cytosolic localization, allowing for probenecid-free assays with up to 24 hours of intracellular retention [4][5]. Furthermore, Cal-520 demonstrates enhanced excitation efficiency at the 488 nm argon laser line, yielding a significantly brighter signal for tracking local subcellular calcium events [6].

Self-Validating Experimental Protocol

To rigorously prove that Lys-conopressin-G activates the target receptor, the assay must be designed as a self-validating system. This means every potential point of failure (cell health, dye loading, mechanical artifacts, receptor specificity) is internally controlled.

Workflow S1 Cell Culture & Transfection S2 Cal-520 AM Dye Loading S1->S2 S3 Baseline Fluorescence S2->S3 S4 Ligand Addition S3->S4 S5 Signal Detection S4->S5

Step-by-step workflow for intracellular calcium imaging assays.

Step-by-Step Methodology

1. Cell Preparation Seed CHO or HEK293 cells stably expressing the target receptor (e.g., V1aR, OTR, or an invertebrate conopressin receptor) in a 96-well or 384-well black-wall, clear-bottom microplate. Culture until 80-90% confluent.

2. Dye Loading

  • Reconstitute Cal-520 AM in high-quality DMSO with 20% Pluronic F-127 (to aid dispersion of the lipophilic dye).

  • Dilute to a final concentration of 2-5 µM in a physiological buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Incubate cells with the dye solution for 60 minutes at 37°C.

  • Causality Check: The non-fluorescent AM ester passively diffuses across the plasma membrane. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the now-fluorescent, calcium-sensitive Cal-520 within the cytosol [5].

3. Washing & Recovery Replace the dye solution with fresh HBSS buffer (no probenecid required) and allow cells to rest at room temperature for 15-30 minutes. This ensures complete esterase cleavage and stabilizes baseline fluorescence.

4. Imaging Setup Transfer the plate to a FLIPR (Fluorescent Imaging Plate Reader) or a confocal microscope. Set excitation to ~492 nm and emission to ~514 nm [7]. Record baseline fluorescence ( F0​ ) for 10-20 seconds.

5. Ligand Addition & Self-Validating Controls To isolate the true pharmacological effect of Lys-conopressin-G, execute the following conditions across parallel wells:

  • Negative Control (Vehicle): Inject HBSS buffer alone. Purpose: Validates that the shear stress of liquid injection does not trigger mechanosensitive calcium channels.

  • Experimental Well: Inject Lys-conopressin-G (titrated from 1 nM to 10 µM). Monitor the transient fluorescence peak ( Fmax​ ).

  • Specificity Control: Pre-incubate cells with a selective receptor antagonist (e.g., a known V1aR antagonist) for 15 minutes before adding Lys-conopressin-G. Purpose: Proves the calcium flux is strictly mediated by the target GPCR, ruling out off-target lipid membrane disruptions [3].

  • Positive Control: Inject 10 µM ATP. Purpose: ATP activates endogenous P2Y receptors present in most mammalian cell lines. A robust calcium spike confirms that the cells are healthy, the dye was loaded correctly, and the PLC/IP3 machinery is fully functional [5].

By plotting the response ( Fmax​/F0​ ) against the logarithmic concentration of Lys-conopressin-G, researchers can generate a highly accurate, artifact-free dose-response curve to determine the EC50​ of the neuropeptide.

References

  • Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - NIH - 1

  • Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - NIH - 4

  • The 8 Best Green Fluorescent Calcium Indicators - Biomol GmbH - Link

  • The Eight Best Green Fluorescent Calcium Indicators - AAT Bioquest - 7

  • A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - ResearchGate - 6

  • A Novel Ca2+ Indicator for Long-term Tracking of Intracellular Calcium Flux - Taylor & Francis Online -5

  • Characterization of an Aplysia vasotocin signaling system and actions of posttranslational modifications and individual residues of the ligand on receptor activity - Frontiers - 2

  • Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - NIH - 3

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